(S)-2-Amino-3-quinolin-2-yl-propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-quinolin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSRGSNAKKNNI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Genesis of (S)-2-Amino-3-quinolin-2-yl-propionic acid: A Technical Guide
For Immediate Release
This technical guide delves into the discovery and origin of the synthetic amino acid (S)-2-Amino-3-quinolin-2-yl-propionic acid, a compound of interest for researchers, scientists, and professionals in drug development. While the definitive origins of its first synthesis remain elusive in publicly accessible literature, this document compiles available chemical data and outlines a known synthetic pathway.
Core Compound Data
This compound, also known by its CAS number 161513-46-8, is a derivative of the proteinogenic amino acid L-alanine, featuring a quinolin-2-yl moiety attached to the β-carbon.[1] Its chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 161513-46-8 | [1][2][3][4][5] |
| Molecular Formula | C12H12N2O2 | [1][2][3] |
| Molecular Weight | 216.24 g/mol | [1][2][3] |
| Synonyms | L-Ala(2'-quinolyl)-OH, H-Ala(2'-quinolyl)-OH | [1] |
| Appearance | Grayish powder | [1] |
| Melting Point | 176 - 180 °C | [1] |
| Optical Rotation | [a]25D = 28 ± 1 ° (C=1 in 80% AcOH) | [1] |
Synthetic Pathway
While the seminal publication detailing the initial synthesis of this compound is not readily identifiable, a synthetic route has been documented. This pathway commences from a complex starting material, 1-Imidazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-3-methyl-4-oxo-5-(2-quinolinylmethyl)-, 1,1-dimethylethyl ester, (2S-trans)- (9CI).[3] The general logic of such a synthesis would involve the deprotection and modification of this precursor to yield the final amino acid.
A generalized workflow for the synthesis of quinoline-containing amino acids often involves the introduction of the quinoline moiety to an amino acid scaffold.
Biological Activity and Potential Applications
The broader class of quinoline derivatives has been a subject of extensive research in medicinal chemistry due to their wide range of biological activities.[6] Various quinoline-containing compounds have shown potential as antibacterial, anticancer, and anti-inflammatory agents.[7][8][9] Specifically, amino acid derivatives of quinolines are being explored for their potential as novel antibacterial agents and fluorophores.[7][10]
The incorporation of the quinoline nucleus into an amino acid structure, as seen in this compound, is a strategy to potentially modulate the biological activity of the parent molecules.[7] The amino acid portion can influence solubility and cell permeability, while the quinoline moiety can interact with various biological targets. For instance, some quinoline derivatives are known to target DNA gyrase and topoisomerase IV in bacteria, suggesting a potential mechanism of action for antibacterial quinoline-amino acid conjugates.[10][11]
While specific signaling pathways and detailed pharmacological data for this compound are not extensively documented in the available literature, its structural similarity to other biologically active quinoline derivatives suggests potential for further investigation in drug discovery programs. The compound is utilized in research and as a building block in the synthesis of more complex molecules.[1]
Conclusion
This compound is a synthetic amino acid whose discovery and origins are not prominently detailed in the scientific literature. However, its chemical identity is well-established, and at least one synthetic route has been described. As a member of the quinoline class of compounds, it holds potential for further exploration in medicinal chemistry and drug development, building upon the known biological activities of related molecules. Future research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. splendidlab.com [splendidlab.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. US10501734B2 - Compositions and methods of use thereof for making polypeptides with many instances of nonstandard amino acids - Google Patents [patents.google.com]
- 5. 161513-46-8|(S)-2-Amino-3-(quinolin-2-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents | Semantic Scholar [semanticscholar.org]
A Technical Guide to (S)-2-Amino-3-quinolin-2-yl-propionic acid: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-3-quinolin-2-yl-propionic acid, a synthetic amino acid derivative, is a compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a quinoline moiety, suggests a potential for a wide range of biological activities. Quinoline derivatives are known to exhibit antimicrobial, antimalarial, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details relevant experimental protocols for its synthesis and analysis, and explores its potential biological significance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 216.24 g/mol | [1][3] |
| CAS Number | 161513-46-8 | [1][2] |
| Appearance | Grayish powder | [2] |
| Melting Point | 176 - 180 °C | [2] |
| Boiling Point (Predicted) | 404.7 ± 35.0 °C | [1] |
| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.71 ± 0.10 | [1] |
| XLogP3 (DL-alanine) | -1.1 | [3] |
| Optical Rotation | [α]²⁵_D = 28 ± 1° (c=1 in 80% AcOH) | [2] |
| Storage Temperature | 2-8 °C | [4] |
Experimental Protocols
Synthesis of Quinolines via the Gould-Jacobs Reaction
General Protocol:
-
Condensation: An aniline derivative is reacted with an appropriate malonic ester derivative, such as diethyl ethoxymethylenemalonate. This step is typically performed by heating the reactants, often in a high-boiling point solvent or neat.
-
Cyclization: The resulting intermediate undergoes thermal cyclization at high temperatures (often above 250 °C) to form the quinoline ring. Microwave heating can be employed to facilitate this step more efficiently.
-
Hydrolysis: The ester group on the quinoline ring is hydrolyzed to a carboxylic acid, typically using a base such as sodium hydroxide.
-
Decarboxylation: The resulting carboxylic acid is then decarboxylated by heating to yield the final quinoline derivative.
To achieve the synthesis of the target amino acid, a starting material containing the appropriate amino and carboxylic acid functionalities, or precursors that can be converted to these groups, would be necessary. Asymmetric synthesis techniques would also be required to obtain the desired (S)-enantiomer.[8]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of amino acid impurities and for purity assessment.[9] For chiral analysis, to determine the enantiomeric purity of this compound, chiral HPLC or derivatization with a chiral reagent followed by standard HPLC analysis would be employed.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are essential for structural elucidation and confirmation.[10]
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of quinoline derivatives is known for a wide range of pharmacological effects.
Antimicrobial Activity: Many quinoline-containing compounds have demonstrated potent antimicrobial activity.[10][11] For instance, novel substituted ethyl 2-(quinolin-4-yl)propanoates have shown activity against Helicobacter pylori.[11] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Anticancer Activity: The quinoline scaffold is present in several anticancer drugs. Some pyrano[3,2-c]quinoline derivatives have been investigated as potential inhibitors of EGFR, BRAF, and HER-2, which are key proteins in cancer-related signaling pathways. The protein kinase family is a major target for carcinogenic drug development, and quinoline derivatives have shown potential as protein kinase inhibitors.
Conclusion
This compound is a fascinating molecule with significant potential for further research and development. Its physicochemical properties are now partially characterized, providing a foundation for future studies. While detailed biological data for this specific compound is still emerging, the known activities of related quinoline derivatives suggest that it could be a valuable lead compound in the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. The synthetic routes, such as the Gould-Jacobs reaction, provide a viable pathway for producing this and related compounds for further investigation.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride | 1087751-63-0 [sigmaaldrich.com]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Spectroscopic and Mechanistic Insights into (S)-2-Amino-3-quinolin-2-yl-propionic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for (S)-2-Amino-3-quinolin-2-yl-propionic acid. This data is extrapolated from published spectral information for analogous quinoline-containing amino acids and related heterocyclic compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | H-4' |
| ~8.00 | d | 1H | H-8' |
| ~7.85 | t | 1H | H-6' |
| ~7.70 | d | 1H | H-5' |
| ~7.60 | t | 1H | H-7' |
| ~7.50 | d | 1H | H-3' |
| ~4.20 | t | 1H | α-H |
| ~3.40 | m | 2H | β-H |
| - | br s | 3H | -NH₃⁺ |
| - | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O (Carboxylic Acid) |
| ~155.0 | C-2' |
| ~147.5 | C-8a' |
| ~137.0 | C-4' |
| ~129.5 | C-6' |
| ~128.0 | C-4a' |
| ~127.5 | C-5' |
| ~127.0 | C-7' |
| ~119.0 | C-3' |
| ~54.0 | α-C |
| ~35.0 | β-C |
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 217.09 | [M+H]⁺ |
| 239.07 | [M+Na]⁺ |
| 199.08 | [M+H - H₂O]⁺ |
| 171.08 | [M+H - COOH - H]⁺ |
Table 4: Representative Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |
| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1620-1580 | Medium | C=N, C=C stretch (Quinoline Ring) |
| 1550-1480 | Medium | N-H bend (Amine) |
| 1300-1200 | Medium | C-O stretch (Carboxylic Acid) |
Experimental Protocols
The following are detailed, representative methodologies for the acquisition of spectroscopic data for quinoline-based amino acids, based on common practices in synthetic and medicinal chemistry.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical for dissolving the amino acid and for observing the exchangeable protons of the amine and carboxylic acid groups.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1.0 seconds.
-
Acquisition Time: Approximately 4 seconds.
-
Spectral Width: -2 to 16 ppm.
-
Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used for chemical shift calibration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: Approximately 1.2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm is used for chemical shift calibration.
-
2.2. Mass Spectrometry (MS)
-
Instrumentation: A Waters Xevo G2-XS QTof (Quadrupole Time-of-Flight) mass spectrometer with an electrospray ionization (ESI) source (or equivalent).
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then further diluted to 1-10 µg/mL with the mobile phase.
-
ESI-MS Acquisition (Positive Ion Mode):
-
Mobile Phase: A mixture of 50:50 acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-1000.
-
2.3. Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.
-
IR Spectrum Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16.
-
Resolution: 4 cm⁻¹.
-
Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber.
-
Potential Mechanism of Action: A Visual Guide
Quinoline-based compounds are known for their broad-spectrum antibacterial activity. A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, the compounds prevent the bacterial cells from dividing and ultimately lead to cell death.
The following diagram illustrates this proposed inhibitory pathway.
Caption: Proposed antibacterial mechanism of this compound.
This guide serves as a foundational resource for the spectroscopic and mechanistic understanding of this compound. Further experimental validation is necessary to confirm the predicted data and elucidate the full biological activity profile of this compound.
(S)-2-Amino-3-quinolin-2-yl-propionic Acid: A Technical Overview of its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of knowledge regarding the quantum yield and photophysical characteristics of (S)-2-Amino-3-quinolin-2-yl-propionic acid, a molecule of interest in various scientific domains, including medicinal chemistry and materials science. Due to its structural similarity to fluorescent quinoline derivatives, this amino acid is presumed to exhibit notable photoluminescent properties. However, a thorough review of the scientific literature reveals a conspicuous absence of specific quantitative data on its fluorescence quantum yield.
This document summarizes the available qualitative information for structurally related compounds, outlines a general experimental protocol for quantum yield determination, and provides a visual workflow to guide researchers in the empirical investigation of this and similar molecules.
Quantum Yield and Photophysical Characteristics: Current Understanding
As of the latest literature review, the absolute fluorescence quantum yield of this compound has not been reported. However, studies on analogous amino-quinoline derivatives provide valuable qualitative insights into the potential photophysical behavior of this compound.
Research on push-pull type fluorescent amino-quinoline derivatives, which bear both electron-donating (amino) and electron-withdrawing groups on the quinoline ring, has demonstrated that their fluorescence is highly sensitive to the surrounding environment. Specifically, for some of these derivatives, a high fluorescence quantum yield is observed in non-polar solvents, while the fluorescence is almost entirely quenched in polar solvents[1]. This solvatochromic behavior is a key characteristic of many fluorescent probes and suggests that the quantum yield of this compound is likely to be significantly influenced by the polarity of its environment.
The general trend of enhanced fluorescence in non-polar media for similar quinoline structures suggests that the excited state of these molecules may have a significant charge-transfer character, which is stabilized by non-polar environments and destabilized or quenched by polar ones.
Data on Structurally Related Quinoline Derivatives
To provide a frame of reference, the following table summarizes photophysical data for other quinoline derivatives. It is crucial to note that these are not direct substitutes for the data on this compound but serve to illustrate the range of properties observed in this class of compounds.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| Push-pull amino-quinoline derivative 1 | n-Hexane | 404 | 473 | High (not specified) | [1] |
| Push-pull amino-quinoline derivative 1 | Chloroform | 409 | 527 | - | [1] |
| Push-pull amino-quinoline derivative 1 | Ethyl Acetate | 415 | - | - | [1] |
| Push-pull amino-quinoline derivative 1 | DMSO | 428 | - | Almost quenched | [1] |
Experimental Protocol: Determination of Fluorescence Quantum Yield
The following is a generalized experimental protocol for determining the fluorescence quantum yield of a compound like this compound using the comparative method. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials and Instrumentation
-
Fluorometer: A calibrated fluorescence spectrophotometer capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length, suitable for both absorbance and fluorescence measurements.
-
Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dioxane, acetonitrile, methanol).
-
Quantum Yield Standard: A fluorescent dye with a well-characterized quantum yield in the same solvent and excitation wavelength range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
This compound: The sample to be analyzed.
Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of the sample and the quantum yield standard in the chosen solvent(s).
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.
-
Identify the wavelength of maximum absorption (λ_max) for the sample. This will typically be the optimal excitation wavelength.
-
Record the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer to the λ_max of the sample.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. The emission range should be set to capture the entire fluorescence band.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
-
Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and the standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (for dilute solutions, the refractive index of the solvent can be used).
-
Visualizations
Experimental Workflow for Quantum Yield Determination
Caption: A flowchart illustrating the key steps in determining the fluorescence quantum yield of a compound using the comparative method.
Conclusion
While the specific quantum yield of this compound remains to be experimentally determined, the existing literature on similar quinoline-based fluorophores suggests that its photophysical properties are likely to be highly dependent on the solvent environment. The provided experimental protocol offers a robust framework for researchers to quantify the fluorescence quantum yield of this and other novel compounds. Such empirical data is essential for the rational design and application of this molecule in areas such as drug development, bio-imaging, and materials science. Further research into the photophysical characterization of this compound is strongly encouraged to fill this knowledge gap and unlock its full potential.
References
The Rising Profile of Quinoline-Based Amino Acids in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The fusion of the privileged quinoline scaffold with the fundamental building blocks of life, amino acids, has ushered in a new and exciting chapter in medicinal chemistry. These novel hybrid molecules, quinoline-based amino acids, are demonstrating a remarkable breadth of biological activities, positioning them as promising candidates for the development of next-generation therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer and antimicrobial potential.
Anticancer Activity: Targeting Key Cellular Pathways
Quinoline-based amino acids and their derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and disruption of signaling pathways that are fundamental to cancer cell proliferation and survival.
Quantitative Anticancer Data
The in vitro anticancer activity of novel quinoline-based amino acids is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 12e | MGC-803 | 1.38 | 5-Fu | 6.22 |
| HCT-116 | 5.34 | 5-Fu | 10.4 | |
| MCF-7 | 5.21 | 5-Fu | 11.1 | |
| Compound 91b1 | A549 | 1.83 (µg/mL) | CDDP | 1.09 (µg/mL) |
| AGS | 1.21 (µg/mL) | CDDP | 1.01 (µg/mL) | |
| KYSE150 | 1.35 (µg/mL) | CDDP | 1.12 (µg/mL) | |
| KYSE450 | 1.42 (µg/mL) | CDDP | 1.15 (µg/mL) | |
| Compound 55 | HL-60 | 19.88 (µg/mL) | - | - |
| U937 | 43.95 (µg/mL) | - | - | |
| Compound 4c | SNB-75 (CNS Cancer) | 2.38 | - | - |
| HOP-92 (Lung Cancer) | 2.37 | - | - | |
| RXF 393 (Renal Cancer) | 2.21 | - | - | |
| BT-549 (Breast Cancer) | 4.11 | - | - |
Table 1: In Vitro Antiproliferative Activities of Selected Quinoline-Based Derivatives.[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, K-562)
-
DMEM or RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
Test quinoline-based compounds
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 2.5 x 10^4 cells/mL in a volume of 90 µL per well.
-
Incubation: Incubate the plates overnight in a CO2 incubator to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL) and incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Solubilization: Incubate for a further 2-4 hours until purple formazan crystals are visible. Subsequently, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway Inhibition: The PI3K/Akt/mTOR Pathway
A significant number of quinoline derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[4]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based amino acids.
Antimicrobial Activity: A Renewed Assault on Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Quinoline-based amino acids have demonstrated significant potential in this area, exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound ID | E. coli (mg/mL) | P. aeruginosa (mg/mL) | S. aureus (mg/mL) | B. subtilis (mg/mL) |
| 3a | 0.62 | 0.62 | 0.62 | 0.62 |
| 4a | 1.25 | 1.25 | 5.0 | 2.5 |
| 3b | 1.25 | >5.0 | 2.5 | 2.5 |
| 4b | 2.5 | >5.0 | 1.25 | 1.25 |
| 3c | 1.25 | 2.5 | 2.5 | 2.5 |
| 4c | 2.5 | 1.25 | 2.5 | 2.5 |
Table 2: In Vitro Antibacterial Activities (MIC in mg/mL) of Quinoline Amino Acid Derivatives.[5]
| Compound ID | MRSA (µg/mL) | MRSE (µg/mL) | VRE (µg/mL) |
| 2 | 3.0 | 3.0 | 3.0 |
| 4 | 0.75 | - | 0.75 |
| 5 | - | - | - |
| 6 | 1.5 | 6.0 | 3.0 |
| 7 | 1.5 | 3.0 | 1.5 |
Table 3: Antibacterial Activity of Quinoline Derivatives against Multidrug-Resistant Bacteria.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[7]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test quinoline-based compounds
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Mechanism of Action: Inhibition of DNA Gyrase
A primary mechanism by which quinolone-based compounds exert their antibacterial effect is through the inhibition of DNA gyrase (topoisomerase II).[8][9] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[8][9] Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[8]
Caption: Mechanism of antibacterial action via inhibition of DNA gyrase.
Synthesis of Quinoline-Based Amino Acids
A variety of synthetic strategies have been developed to construct quinoline-based amino acids. A common approach involves the coupling of a pre-formed quinoline moiety with an amino acid derivative.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of these hybrid molecules.
Caption: General experimental workflow for the synthesis of quinoline-based amino acids.
Detailed Synthetic Protocol: Example Synthesis
The following is an example of a synthetic procedure for a series of amino acid derivatives of quinolines.[5]
Step 1: Synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid
-
A mixture of isatin or its bromo-derivative and malonic acid is refluxed in the presence of sodium acetate in acetic acid for 24 hours to yield the corresponding 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Step 2: Synthesis of Quinoline Carboxamide Esters
-
The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid is treated with thionyl chloride to form the acid chloride.
-
The excess thionyl chloride is removed under reduced pressure.
-
The protected amino acid methyl ester and triethylamine in DMF are added to the acid chloride, and the reaction is stirred at room temperature for 12 hours to yield the quinoline carboxamide ester.
Step 3: Hydrolysis to Quinoline Amino Acid Derivatives
-
The quinoline carboxamide ester is stirred with sodium hydroxide in a THF/water mixture at room temperature for 24 hours to hydrolyze the ester and yield the final quinoline-based amino acid derivative.
-
The product is then purified by column chromatography on silica gel.
Conclusion and Future Directions
Quinoline-based amino acids represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated efficacy against cancer cells and pathogenic bacteria, coupled with their amenability to synthetic modification, makes them attractive candidates for further development. Future research will likely focus on optimizing their potency and selectivity, elucidating their mechanisms of action in greater detail, and exploring their potential in other therapeutic areas, such as neurodegenerative and viral diseases. The continued exploration of this chemical space is poised to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
In Silico Prediction of Protein Targets for (S)-2-Amino-3-quinolin-2-yl-propionic acid: A Technical Guide
Abstract: The identification of molecular targets is a pivotal and often rate-limiting step in the discovery and development of novel therapeutics. (S)-2-Amino-3-quinolin-2-yl-propionic acid, a synthetic amino acid containing a quinoline moiety, represents a scaffold with potential therapeutic relevance. This technical guide provides a comprehensive overview of an integrated in silico workflow for the rapid and efficient prediction and subsequent experimental validation of protein targets for this compound. Detailed methodologies for key in silico techniques, including ligand-based and structure-based approaches, are presented. Furthermore, this guide outlines protocols for essential experimental validation assays such as Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Western Blotting. All hypothetical quantitative data are summarized in structured tables, and logical workflows and a hypothesized signaling pathway are visualized using Graphviz diagrams to facilitate a clear understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic amino acid derivative that has been utilized as a building block in pharmaceutical development.[1] The quinoline core is a prevalent scaffold in many biologically active compounds, exhibiting a wide range of activities including anticancer and anti-inflammatory effects.[2][3] Elucidating the direct molecular targets of this compound is essential to understanding its potential mechanism of action and for guiding further therapeutic development.
Traditional methods for target identification can be both time-consuming and resource-intensive. In silico approaches provide a powerful and cost-effective alternative to rapidly generate testable hypotheses.[4][5] This guide details a systematic workflow, combining multiple computational strategies to generate a high-confidence list of putative protein targets, followed by a clear roadmap for their experimental validation.[6][7]
In Silico Target Prediction Workflow
The in silico target prediction for this compound is a multi-stage process designed to leverage both the structural features of the compound and the vast amount of existing biological data. The workflow integrates ligand-based and structure-based methods to generate a robust, consensus-driven list of potential targets.[8][9]
Methodologies for In Silico Prediction
2.1.1. Ligand Preparation
The initial step involves the generation of a high-quality 3D structure of this compound.
-
Protocol:
-
Obtain the 2D structure (SMILES or SDF format) from a chemical database like PubChem (CID: 84681698).[10]
-
Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Generate different ionization states at physiological pH (7.4) if necessary.
-
2.1.2. Ligand-Based Approaches
These methods rely on the principle that structurally similar molecules often exhibit similar biological activities.[5][11]
-
Chemical Similarity Searching:
-
Protocol: Utilize the 3D structure or 2D fingerprint of the query molecule to search against chemical databases (e.g., ChEMBL, PubChem) for compounds with known biological targets. Similarity metrics such as the Tanimoto coefficient are commonly used.[12]
-
-
Pharmacophore Modeling:
-
Protocol: Identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of the query molecule to build a 3D pharmacophore model. This model is then used as a query to screen 3D conformational databases of known active ligands to identify molecules with similar pharmacophoric features and their associated targets.
-
-
Machine Learning-Based Prediction:
-
Protocol: Submit the SMILES string or 2D structure of the compound to web-based platforms like SwissTargetPrediction or TargetHunter. These tools employ machine learning models trained on large datasets of known ligand-target interactions to predict a ranked list of the most probable protein targets.[7]
-
2.1.3. Structure-Based Approaches
Structure-based methods utilize the 3D structure of potential protein targets to predict binding interactions.
-
Reverse Docking:
-
Protocol: In reverse docking, the prepared 3D structure of this compound is docked against a large library of 3D protein structures (e.g., from the Protein Data Bank - PDB).[13][14] The docking algorithm calculates the binding affinity (docking score) for each protein, and the results are ranked to identify the most likely binding partners.
-
Data Integration and Target Prioritization
The outputs from the different in silico methods are integrated to generate a consensus list of putative targets.
-
Protocol:
-
Compile the lists of predicted targets from each method.
-
Assign a consensus score to each target based on its recurrence across the different methods and the individual prediction scores.
-
Perform pathway and network analysis using tools like STRING and KEGG to understand the biological context of the high-scoring targets.
-
Prioritize the targets for experimental validation based on the consensus score, biological relevance to potential therapeutic areas (e.g., oncology, inflammation), and druggability.
-
Hypothetical In Silico Prediction Results
The following table summarizes the hypothetical results from the in silico prediction workflow for this compound.
| Target Name | Gene Symbol | Prediction Method(s) | Reverse Docking Score (kcal/mol) | Similarity Score (Tanimoto) | ML Prediction Probability | Consensus Rank |
| Mitogen-activated protein kinase 14 | MAPK14 | Reverse Docking, ML | -9.2 | N/A | 0.78 | 1 |
| Cyclooxygenase-2 | PTGS2 | Similarity, ML | N/A | 0.85 | 0.72 | 2 |
| Vascular Endothelial Growth Factor Receptor 2 | KDR | Reverse Docking, Similarity | -8.8 | 0.81 | N/A | 3 |
| Epidermal Growth Factor Receptor | EGFR | Reverse Docking | -8.5 | N/A | N/A | 4 |
| c-Met | MET | Reverse Docking, ML | -8.3 | N/A | 0.65 | 5 |
Experimental Validation of Predicted Targets
The top-ranked putative targets from the in silico analysis must be subjected to experimental validation to confirm direct binding and cellular target engagement.[1][7]
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand and a target protein in real-time.[15][16][17]
-
Protocol:
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., MAPK14) onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binding Analysis: Flow different concentrations of this compound over the sensor chip.
-
Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
-
Hypothetical SPR Results:
| Target Protein | KD (μM) | ka (1/Ms) | kd (1/s) |
| MAPK14 | 5.2 | 1.8 x 10^4 | 9.4 x 10^-2 |
| PTGS2 | 12.8 | 9.5 x 10^3 | 1.2 x 10^-1 |
| KDR | 8.7 | 1.2 x 10^4 | 1.0 x 10^-1 |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[4][18]
-
Protocol:
-
Cell Treatment: Treat intact cells (e.g., a cancer cell line expressing the target protein) with this compound or a vehicle control (DMSO).
-
Heat Challenge: Heat the cell lysates to a range of temperatures.
-
Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting. A positive target engagement will result in a shift of the melting curve to a higher temperature.[19]
-
-
Hypothetical CETSA Results:
| Target Protein | ΔTm (°C) with 50 μM Compound |
| MAPK14 | +4.1 |
| PTGS2 | +2.8 |
| KDR | +3.5 |
Western Blot for Downstream Pathway Analysis
Western blotting is used to validate the functional consequence of target engagement by assessing the modulation of downstream signaling pathways.[20][21] For example, if MAPK14 (p38α) is a true target, the compound should inhibit the phosphorylation of its downstream substrate, MK2.
-
Protocol:
-
Cell Treatment: Treat cells with a signaling pathway activator (e.g., anisomycin to activate the p38 MAPK pathway) in the presence or absence of varying concentrations of this compound.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and its downstream effectors (e.g., anti-p-MK2, anti-MK2, anti-p-p38, anti-p38).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[22]
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
-
-
Hypothetical Western Blot Results (Densitometry):
| Treatment | p-MK2 / Total MK2 (Fold Change) |
| Vehicle Control | 1.0 |
| Anisomycin (Activator) | 8.5 |
| Anisomycin + 10 μM Compound | 4.2 |
| Anisomycin + 50 μM Compound | 1.8 |
Hypothesized Signaling Pathway
Based on the hypothetical identification of MAPK14 (p38α) as a primary target, this compound may modulate the p38 MAPK signaling pathway, which is crucial in cellular responses to stress, inflammation, and apoptosis.
Conclusion
The integration of in silico prediction methods with experimental validation provides a robust and efficient strategy for identifying the molecular targets of novel chemical entities like this compound. This guide has outlined a comprehensive, albeit hypothetical, workflow from computational screening to experimental confirmation. By following these detailed methodologies, researchers can accelerate the elucidation of the mechanisms of action of bioactive compounds, thereby facilitating their development into novel therapeutic agents. The successful identification of direct molecular targets is a critical milestone in translating a promising molecule from a chemical entity into a potential drug candidate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Amino-3-(quinolin-7-yl)propanoic acid | C12H12N2O2 | CID 84681698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ligand-based approach for predicting drug targets and for virtual screening against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-based target predictions in ChEMBL [chembl.github.io]
- 13. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Structural Analysis of Quinoline-Based Amino Acids: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth structural analysis of (S)-2-Amino-3-quinolin-2-yl-propionic acid and its close structural analogs. Due to the limited availability of specific experimental data for the target compound, this document leverages comprehensive data from a closely related analog, 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid, to provide a representative and detailed structural elucidation. This guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and a discussion of its potential biological activities. The information is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the quinoline scaffold.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of amino acid moieties into the quinoline scaffold can enhance their pharmacological profile, improving cell permeability and target specificity. This guide focuses on the structural analysis of this compound, a chiral amino acid derivative of quinoline. While specific experimental data for this exact molecule is scarce in publicly available literature, we present a detailed analysis of a structurally similar analog, 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid, to provide insights into the expected structural features and analytical methodologies.[1]
Physicochemical Properties
The fundamental properties of this compound and its representative analog are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.
| Property | This compound (Predicted) | 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid (Experimental)[1] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₃H₁₂N₂O₄ |
| Molecular Weight | 216.24 g/mol | 260.24 g/mol |
| Appearance | White to off-white solid | White solid |
| Melting Point | Not available | 246-248 °C |
Experimental Protocols
Synthesis of 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid
This protocol is adapted from the work of Moussaoui et al. (2021) and describes the synthesis of the representative analog.[1]
Materials:
-
2-oxo-1,2-dihydroquinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
L-Alanine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Acid Chloride Formation: A solution of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 equivalent) in an excess of thionyl chloride is refluxed for 3 hours. The excess thionyl chloride is then removed under reduced pressure.
-
Amide Coupling: The resulting acid chloride is dissolved in DMF. To this solution, L-alanine methyl ester hydrochloride (1.5 equivalents) and triethylamine (3.3 equivalents) are added portion-wise. The reaction mixture is stirred at room temperature for 12 hours.
-
Hydrolysis: The crude ester intermediate is then subjected to hydrolysis. A mixture of the ester (1 equivalent) and sodium hydroxide (1.2 equivalents) in a THF/water (1:2 v/v) solution is stirred at room temperature for 24 hours.
-
Purification: The final product is purified by column chromatography on silica gel.
References
The Emergence of Quinoline Amino Acids as Versatile Fluorescent Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorescent moieties into amino acid structures has revolutionized the study of biological systems. Among the various fluorophores, the quinoline scaffold has garnered significant attention due to its unique photophysical properties, synthetic tractability, and sensitivity to its local environment.[1][2] This technical guide provides an in-depth exploration of the fluorescent properties of quinoline-based amino acids, offering a resource for their synthesis, characterization, and application in research and drug development. These compounds serve as powerful tools for elucidating protein structure and function, tracking biomolecules in living cells, and developing novel diagnostic and therapeutic agents.[3][]
Photophysical Properties of Quinoline-Based Amino Acids
Quinoline and its derivatives are known for their fluorescent capabilities, which can be finely tuned through chemical modification.[1][5] When incorporated into an amino acid framework, the resulting fluorescent amino acid often exhibits sensitivity to solvent polarity, pH, and metal ion concentration, making them effective environmental sensors.[1][6][7] The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission, is a critical parameter. For quinoline derivatives, this value can range significantly, from modest to highly fluorescent, depending on their substitution patterns and environment.[8][9]
Quantitative Data Summary
The following table summarizes the photophysical properties of selected quinoline-based fluorescent amino acids and related derivatives reported in the literature. This data provides a comparative baseline for researchers designing new probes or selecting existing ones for specific applications.
| Compound/Derivative Class | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |
| 2-oxo-1,2-dihydroquinoline-4-carboxamides | Not specified | Not specified | 0.037 - 0.180 | Not specified | [8] |
| 7-(dimethylamino)quinoline derivative (RM-581-Fluo) | 365 | 448, 505 (biphasic) | Not reported | Cell Culture Medium (pH 7.3) | [3] |
| 7-(dimethylamino)quinoline derivative (RM-581-Fluo) | 358 | 447 | Not reported | PBS (pH 7.4) | [3] |
| Dimethylamino Quinoline (DMAQ) Dyes (General) | 405 | 482 - 593 | Not reported | DMSO | [1] |
| Quinoline Derivative Sensor for Fe³⁺ | 314 | 420 | Not reported | HEPES-NaOH buffer (pH 7.4) | [10] |
| General Quinoline Derivatives | 350 | ~400 | Not reported | Dichloromethane | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of fluorescent probes. The following sections outline generalized protocols based on common practices in the field.
Synthesis of Quinoline Amino Acid Derivatives
The synthesis of these compounds typically involves the coupling of a functionalized quinoline core with a protected amino acid.[8] A common approach is amide bond formation.
Protocol:
-
Activation of Quinoline Carboxylic Acid: Dissolve the quinoline carboxylic acid derivative in an anhydrous solvent like dimethylformamide (DMF). Add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base like DIPEA (N,N-Diisopropylethylamine). Stir the mixture at room temperature to form the activated ester.[3]
-
Coupling Reaction: To the activated quinoline derivative, add the desired amino acid (with its amino group protected, e.g., with an Fmoc group, and its side chain protected if necessary) dissolved in DMF.[3] Allow the reaction to proceed for several hours at room temperature.
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, purify the crude product using column chromatography on silica gel.[8][10]
-
Deprotection (if necessary): If the final application requires a free amine or carboxylic acid, remove the protecting groups using appropriate chemical conditions (e.g., TBAF for Fmoc deprotection).[3]
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[8]
Photophysical Characterization
Accurate measurement of fluorescent properties is essential for evaluating a probe's performance.
Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution of the purified quinoline amino acid in a suitable solvent (e.g., DMSO, ethanol, or buffer). Create a series of dilutions in the desired experimental buffer (e.g., PBS) to determine the optimal concentration and check for aggregation-caused quenching.[12]
-
Absorption Spectrum: Using a UV-Vis spectrophotometer, measure the absorbance spectrum to determine the maximum absorption wavelength (λabs), which is typically used as the excitation wavelength (λex).
-
Emission Spectrum: Using a spectrofluorometer, set the excitation wavelength to the determined λex. Record the fluorescence emission spectrum across a range of wavelengths to identify the emission maximum (λem).[10][12]
-
Quantum Yield Determination: The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.58).[9][13] The absorbance of the sample and standard at the excitation wavelength should be kept low (<0.1) to avoid inner filter effects.
Visualizing Workflows and Applications
Diagrams are invaluable for conceptualizing complex processes. The following sections provide DOT language scripts for generating key workflows and conceptual models related to quinoline amino acids.
General Synthesis and Characterization Workflow
This diagram outlines the typical path from starting materials to a fully characterized fluorescent amino acid probe.
Caption: Workflow for probe synthesis and characterization.
Experimental Workflow for Fluorescence Spectroscopy
This diagram details the steps involved in measuring the core photophysical properties of a fluorescent probe.
Caption: Protocol for photophysical analysis.
Application in Cellular Imaging
Quinoline amino acids can be used as probes to visualize and track biological processes within cells. This diagram illustrates the concept of a probe localizing to an intracellular target.
Caption: Use of a quinoline probe in live-cell imaging.
References
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. Quinine - Wikipedia [en.wikipedia.org]
Mechanism of action of quinoline propionic acid derivatives
An In-Depth Technical Guide to the Mechanism of Action of Quinoline-3-Carboxamide Derivatives
Executive Summary
Quinoline-3-carboxamide derivatives, a class of synthetic immunomodulatory compounds, have garnered significant attention for their therapeutic potential in oncology and autoimmune diseases. Key examples include Tasquinimod, Laquinimod, and the first-generation compound Roquinimex. Their mechanism of action is pleiotropic, but a central theme involves the modulation of myeloid cells within the tumor microenvironment or inflamed tissues. Emerging evidence points to the pro-inflammatory, calcium-binding protein S100A9 as a primary molecular target.[1][2] By binding to S100A9, these derivatives inhibit its interaction with key pattern recognition receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), thereby suppressing downstream pro-inflammatory signaling cascades.[1] This action leads to a reduction in the recruitment and immunosuppressive function of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[3][4] Additionally, specific derivatives exhibit distinct effects; for instance, Tasquinimod demonstrates anti-angiogenic properties by modulating hypoxia-inducible factor 1-alpha (HIF-1α), while Laquinimod shows neuroprotective effects in models of multiple sclerosis.[5] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways.
Core Mechanism of Action: S100A9 Inhibition
The foundational mechanism for many quinoline-3-carboxamide derivatives is their interaction with the S100A9 protein.
The Molecular Target: S100A9
S100A9 is a member of the S100 family of calcium-binding proteins, primarily expressed by myeloid cells like neutrophils and monocytes.[1] It functions as a damage-associated molecular pattern (DAMP) molecule, signaling the presence of inflammation or cellular stress.[1] In pathological conditions such as cancer, S100A9 is secreted by MDSCs and promotes an immunosuppressive and pro-angiogenic microenvironment by engaging with TLR4 and RAGE on various immune and endothelial cells.[1][3]
Disruption of S100A9-Receptor Signaling
Quinoline-3-carboxamides, including Roquinimex, Tasquinimod, and Laquinimod, physically bind to S100A9.[1][2][6] This binding event allosterically inhibits the ability of S100A9 to interact with its cognate receptors, TLR4 and RAGE.[1] By preventing this initial ligand-receptor engagement, the compounds effectively neutralize the pro-inflammatory and immunosuppressive signaling initiated by S100A9.[1] While S100A9 is a key target, some studies suggest the mechanism is not entirely specific, as derivatives like Laquinimod have shown effects even in S100A9-deficient mice and can inhibit NF-κB activation induced by other TLR agonists, indicating a broader, though not fully elucidated, mode of action.[7][8]
Attenuation of Downstream Inflammatory Pathways
The binding of S100A9 to TLR4 and RAGE typically activates downstream signaling cascades that are central to the inflammatory response.[1] This involves the recruitment of adaptor proteins like MyD88, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways and the IκB kinase (IKK) complex.[1] These kinases ultimately trigger the activation and nuclear translocation of transcription factors such as NF-κB and AP-1, which drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[1] By blocking the initial S100A9 binding, quinoline-3-carboxamides dampen this entire inflammatory cascade.[1]
Effects on the Tumor Microenvironment: Tasquinimod
Tasquinimod is a prominent quinoline-3-carboxamide derivative investigated primarily for its anti-cancer properties, particularly in prostate cancer.[3][9][10] Its effects are mediated through potent immunomodulatory and anti-angiogenic activities within the tumor microenvironment.
Immunomodulation of Myeloid Cells
Tasquinimod's primary immunomodulatory action involves targeting immunosuppressive myeloid cells. It reduces the infiltration of MDSCs into the tumor site and interferes with their maturation and function.[3] By inhibiting S100A9, Tasquinimod disrupts the signaling that attracts MDSCs and sustains their immunosuppressive activity.[3] Furthermore, it influences the balance of tumor-associated macrophages, promoting a shift from the pro-tumoral M2 phenotype towards the anti-tumoral M1 phenotype.[3] This reprogramming of the myeloid compartment alleviates immunosuppression and can enhance anti-tumor immune responses.
Anti-Angiogenic Mechanisms
Tasquinimod also potently inhibits angiogenesis, the formation of new blood vessels that supply tumors. This effect is not due to direct inhibition of VEGF but is instead mediated through the downregulation of genes controlled by HIF-1α, a key transcription factor in the cellular response to hypoxia. Evidence suggests that Tasquinimod may achieve this by interacting with histone deacetylase 4 (HDAC4), preventing the deacetylation of HIF-1α and thereby inhibiting its activity.[4] This leads to reduced expression of pro-angiogenic factors like VEGF and CXCR4.
Neuroprotective Actions: Laquinimod
Laquinimod is a second-generation quinoline-3-carboxamide derivative primarily studied for autoimmune and neurodegenerative diseases like multiple sclerosis (MS) and Huntington's disease.[5][11][12] Its mechanism involves a combination of peripheral immunomodulation and direct effects within the central nervous system (CNS).[13]
CNS-Intrinsic Effects
Orally administered Laquinimod can cross the blood-brain barrier and act directly on resident CNS cells.[11] It has been shown to modulate the activation of microglia and astrocytes, which play key roles in neuroinflammation.[5][12] A significant proposed mechanism is the upregulation of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and function.[5][11] This combination of reduced neuroinflammation and enhanced neurotrophic support is believed to contribute to its neuroprotective effects, slowing the progression of axonal damage and demyelination observed in MS models.[5][11]
Peripheral Immunomodulation
In the periphery, Laquinimod modulates the function of antigen-presenting cells (APCs).[14] One proposed target is the aryl hydrocarbon receptor (AhR), which, when activated by Laquinimod, can reprogram APCs to become more tolerogenic.[14] This leads to a shift in the T-cell balance away from pro-inflammatory Th1 and Th17 cells and towards anti-inflammatory regulatory T-cells.[12] This is reflected in a change in the cytokine profile, with decreased secretion of pro-inflammatory cytokines and enhanced production of anti-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs).[11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and in vitro studies of quinoline-3-carboxamide derivatives.
Table 1: Inhibitory Concentrations and Cellular Effects
| Compound | Assay | Target/Cell Line | Result | Citation |
| Laquinimod | Neutrophil Adhesion | S100A9-induced | ~50% inhibition | [7] |
| Laquinimod | NF-κB Activation | THP-1 cells (S100A9-induced) | Slight inhibition | [7] |
| Laquinimod | NF-κB Activation | THP-1 cells (Pam3CSK4-induced) | Inhibition observed | [7] |
| Tasquinimod | General Potency | Cancer Models | 30-60 fold higher potency than Roquinimex | [3] |
| Tasquinimod | MDSC Infiltration | Murine Prostate Cancer | ~60% decrease in tumor | [3] |
Key Experimental Protocols
The mechanisms of quinoline propionic acid derivatives have been elucidated through a variety of in vitro and in vivo experimental models.
S100A9 Binding Affinity by Surface Plasmon Resonance (SPR)
This protocol is used to quantify the direct binding interaction between a quinoline derivative and its target protein, S100A9, providing key data such as association/dissociation rates and binding affinity (KD).
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and a modified quinoline derivative containing an appropriate linker is covalently immobilized to the chip surface.[2]
-
Analyte Injection: Purified human S100A9 protein is prepared in a running buffer at various concentrations (e.g., 25-200 nM) and injected over the chip surface.[2]
-
Association/Dissociation: The binding of S100A9 to the immobilized compound is measured in real-time as a change in the response units (RU). This is followed by an injection of running buffer to measure the dissociation phase.
-
Regeneration: The chip surface is washed with a regeneration solution to remove all bound S100A9, preparing it for the next injection cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
In Vitro NF-κB Activation Assay
This cell-based assay is used to determine if a compound can inhibit the activation of the NF-κB transcription factor in response to a specific stimulus.
Methodology:
-
Cell Culture: A human monocytic cell line, such as THP-1, which may be engineered with an NF-κB reporter system (e.g., secreted alkaline phosphatase), is cultured under standard conditions.[7]
-
Pre-incubation: Cells are seeded in 96-well plates and pre-incubated with increasing concentrations of the quinoline derivative (or vehicle control, e.g., DMSO) for a set period (e.g., 30 minutes).[7]
-
Stimulation: Cells are then stimulated with a known NF-κB activator, such as recombinant S100A9 protein or a TLR agonist (e.g., Pam3CSK4), for an appropriate duration (e.g., several hours).[7]
-
Detection: Following stimulation, the activation of NF-κB is measured. If using a reporter system, the supernatant is collected, and the reporter enzyme activity is quantified using a colorimetric substrate.
-
Data Analysis: The level of NF-κB activation at each compound concentration is compared to the stimulated control to determine the extent of inhibition and calculate an IC50 value if applicable.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. activebiotech.com [activebiotech.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Insight into the mechanism of laquinimod action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laquinimod, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. activebiotech.com [activebiotech.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Amino-3-quinolin-2-yl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-3-quinolin-2-yl-propionic acid, also known as (S)-β-(2-quinolyl)alanine, is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. Its rigid quinoline moiety serves as a valuable pharmacophore, and its incorporation into peptides and other small molecules can impart unique conformational constraints and biological activities. This document provides detailed protocols for the asymmetric synthesis of the (S)-enantiomer of this important amino acid, focusing on a robust and highly stereoselective method.
Overview of the Synthetic Strategy
The primary method detailed here for the asymmetric synthesis of this compound involves the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base. This method, pioneered by Belokon and coworkers, utilizes a chiral auxiliary derived from (S)-proline to induce high stereocontrol during the formation of the new carbon-carbon bond. The general workflow involves the formation of a nucleophilic glycine equivalent, its reaction with an electrophilic quinoline-containing substrate, and subsequent decomplexation to yield the desired amino acid.
Key Applications
-
Drug Discovery: As a building block for the synthesis of novel pharmaceuticals, including enzyme inhibitors and receptor ligands.
-
Peptidomimetics: Incorporation into peptide sequences to create more stable and potent analogues of biologically active peptides.
-
Ligand Synthesis: Use in the development of chiral ligands for asymmetric catalysis.
Experimental Protocols
Method 1: Asymmetric Alkylation of a Chiral Ni(II)-Glycine Complex
This protocol is adapted from established procedures for the synthesis of structurally related amino acids via alkylation of the Ni(II) complex of the Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB).
Materials:
-
Ni(II) complex of glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone
-
2-(Chloromethyl)quinoline or 2-(bromomethyl)quinoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 3 M aqueous solution
-
Diethyl ether
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Alkylation of the Ni(II) Complex
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ni(II) complex of the glycine Schiff base (1.0 eq) in anhydrous DMF.
-
Add powdered NaOH or KOH (2.0-3.0 eq) to the solution and stir the resulting suspension vigorously at room temperature for 10-15 minutes.
-
Add a solution of 2-(chloromethyl)quinoline or 2-(bromomethyl)quinoline (1.1-1.5 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude alkylated Ni(II) complex.
-
Purify the crude product by silica gel column chromatography to isolate the diastereomerically pure complex.
Step 2: Decomplexation and Isolation of the Amino Acid
-
Dissolve the purified alkylated Ni(II) complex in methanol.
-
Add 3 M aqueous HCl and stir the mixture at 60 °C for 1-2 hours. During this time, the chiral auxiliary will precipitate.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated chiral auxiliary. The auxiliary can be recovered and recycled.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any remaining organic impurities.
-
The aqueous layer containing the hydrochloride salt of the amino acid can be further purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the free amino acid.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Representative Quantitative Data for Asymmetric Amino Acid Synthesis using Chiral Ni(II) Complexes
| Electrophile | Chiral Auxiliary | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| Benzyl bromide | (S)-BPB | NaOH | DMF | 3 | >95 | >95 | [1] |
| n-Octyl bromide | (S)-BPB derivative | NaOH | DMF/MeCN | 2 | 98 | 99 | N/A |
| 1-Naphthylmethyl chloride | (S)-BPB | NaOH | DMF | 3 | 71 | >98 | [2] |
| 2-(Chloromethyl)quinoline | (S)-BPB | NaOH/KOH | DMF | 2-4 | (est. 70-90) | (est. >95) | Adapted |
Data for 2-(chloromethyl)quinoline is estimated based on the high yields and selectivities observed for structurally similar electrophiles.
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the asymmetric synthesis.
References
- 1. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. CCCC 2005, Volume 70, Issue 9, Abstracts pp. 1397-1410 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Application Notes & Protocols for the Chiral Resolution of 2-Amino-3-quinolin-2-yl-propionic acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-3-quinolin-2-yl-propionic acid is a synthetic amino acid containing a quinoline moiety. As with many biologically active molecules, the chirality of this compound is expected to play a crucial role in its pharmacological and toxicological properties. Therefore, the separation and characterization of its enantiomers are of significant importance in drug discovery and development. The development of stereoselective analytical methods is essential for pharmacokinetic studies, and the preparation of pure enantiomers is necessary for preclinical and clinical trials[1]. This document provides a detailed guide to developing a chiral resolution method for the enantiomers of 2-Amino-3-quinolin-2-yl-propionic acid using High-Performance Liquid Chromatography (HPLC).
The protocols outlined below are based on established principles of chiral chromatography for quinolones and amino acids[1][2]. Direct separation on a Chiral Stationary Phase (CSP) is often the preferred method as it avoids the need for derivatization, which can introduce additional complexities. The selection of an appropriate CSP and mobile phase is critical for achieving successful enantioseparation.
I. Application Notes
1. Overview of Chiral Resolution Strategies
The chiral resolution of 2-Amino-3-quinolin-2-yl-propionic acid enantiomers can be approached through several methods:
-
Direct Chiral HPLC: This is a widely used technique where the racemic mixture is separated on a column containing a chiral stationary phase (CSP). The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.
-
Indirect Chiral HPLC: This method involves derivatizing the enantiomers with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column[3][4][5].
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization.
-
Capillary Electrophoresis (CE): Chiral selectors can be added to the background electrolyte in CE to achieve enantiomeric separation[1].
This document will focus on the development of a direct chiral HPLC method, which is often preferred for its simplicity and broad applicability.
2. Selection of Chiral Stationary Phase (CSP)
The choice of CSP is the most critical parameter for successful chiral separation. Based on the structure of 2-Amino-3-quinolin-2-yl-propionic acid (an aromatic amino acid derivative), the following types of CSPs are recommended for initial screening:
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used CSPs that can separate a broad range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
-
Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These CSPs are particularly effective for the separation of amino acids and their derivatives[2][6]. The separation mechanism involves inclusion complexing, hydrogen bonding, and ionic interactions.
-
Pirkle-type or Brush-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and steric hindrance to achieve separation.
-
Crown Ether-based CSPs: These are specifically designed for the separation of primary amines and amino acids.
3. Mobile Phase Considerations
The mobile phase composition significantly influences retention and selectivity. Common mobile phase systems for chiral HPLC include:
-
Normal Phase: Typically consists of a non-polar solvent like hexane or heptane mixed with a more polar modifier such as ethanol, isopropanol, or chloroform. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution for acidic or basic analytes.
-
Reversed Phase: An aqueous buffer mixed with an organic modifier like acetonitrile or methanol. The pH of the buffer can be adjusted to control the ionization state of the analyte and the stationary phase, which can have a profound effect on the separation.
-
Polar Organic Mode: Uses a polar organic solvent like acetonitrile or methanol, often with acidic and/or basic additives. This mode can be particularly useful for compounds that are not soluble in normal or reversed-phase solvents.
For 2-Amino-3-quinolin-2-yl-propionic acid, which has both acidic (carboxylic acid) and basic (amino and quinoline nitrogen) groups, controlling the pH of the mobile phase in reversed-phase mode will be crucial.
II. Experimental Protocols
Protocol 1: Direct Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of 2-Amino-3-quinolin-2-yl-propionic acid enantiomers.
1. Materials and Reagents:
-
Racemic 2-Amino-3-quinolin-2-yl-propionic acid standard
-
HPLC grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
-
HPLC grade additives: Trifluoroacetic acid (TFA), Formic acid (FA), Diethylamine (DEA), Triethylamine (TEA)
-
HPLC grade water
-
Ammonium acetate, Ammonium formate
-
Chiral HPLC columns (screening set recommended), for example:
-
Cellulose-based: CHIRALCEL® OD-H, CHIRALCEL® OJ-H
-
Amylose-based: CHIRALPAK® AD-H, CHIRALPAK® AS-H
-
Macrocyclic Glycopeptide-based: CHIROBIOTIC® V, CHIROBIOTIC® T
-
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector or a Chiral Detector (e.g., Circular Dichroism detector).
3. Standard Preparation:
-
Prepare a stock solution of racemic 2-Amino-3-quinolin-2-yl-propionic acid in a suitable solvent (e.g., Methanol or a mixture of Methanol and water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for injection.
4. Chromatographic Conditions - Initial Screening:
The following table provides a starting point for screening different CSPs and mobile phase conditions.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) | Condition 3 (Polar Organic) |
| Column | CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm) | CHIROBIOTIC® V (4.6 x 250 mm, 5 µm) | CHIRALCEL® OJ-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane/IPA/TFA (80:20:0.1, v/v/v) | 20 mM Ammonium acetate (pH 4.5)/ACN (70:30, v/v) | ACN/MeOH/FA (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
5. Method Optimization:
If partial or no separation is observed, systematically vary the following parameters:
-
Mobile Phase Composition:
-
Normal Phase: Vary the ratio of Hexane to alcohol modifier (e.g., from 95:5 to 70:30). Change the alcohol (e.g., IPA to EtOH). Adjust the concentration of the acidic or basic additive.
-
Reversed Phase: Change the organic modifier (ACN to MeOH). Vary the pH of the aqueous buffer (e.g., from 3.0 to 6.0). Adjust the buffer concentration.
-
Polar Organic: Vary the ratio of the organic solvents.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.
-
Temperature: Varying the column temperature can affect selectivity. A temperature screening (e.g., 15 °C, 25 °C, 40 °C) is recommended.
6. Data Analysis and Presentation:
Record the retention times (t_R1 and t_R2) for the two enantiomers. Calculate the following parameters to evaluate the separation:
-
Retention Factor (k): k = (t_R - t_0) / t_0 (where t_0 is the void time)
-
Selectivity Factor (α): α = k_2 / k_1
-
Resolution (Rs): Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2) (where w is the peak width at the base)
A resolution of Rs ≥ 1.5 is desired for baseline separation.
Illustrative Data Table:
The following table is an example of how to present the results from the screening and optimization experiments.
| Column | Mobile Phase | t_R1 (min) | t_R2 (min) | α | Rs |
| CHIRALPAK® AD-H | Hexane/IPA/TFA (80:20:0.1) | 8.5 | 9.8 | 1.18 | 1.3 |
| CHIRALPAK® AD-H | Hexane/IPA/TFA (90:10:0.1) | 12.1 | 14.5 | 1.25 | 1.8 |
| CHIROBIOTIC® V | 20mM NH4OAc pH 4.5/ACN (70:30) | 6.2 | 7.1 | 1.15 | 1.6 |
| CHIROBIOTIC® V | 20mM NH4OAc pH 5.5/ACN (70:30) | 5.8 | 6.5 | 1.12 | 1.4 |
III. Visualizations
Experimental Workflow for Chiral Resolution
References
- 1. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with (S)-2-Amino-3-quinolin-2-yl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs, including increased proteolytic stability, improved receptor affinity, and novel biological activities.[1] (S)-2-Amino-3-quinolin-2-yl-propionic acid, a bulky, hydrophobic amino acid, presents unique opportunities for drug design due to the diverse biological activities associated with the quinoline moiety, such as anticancer and antimicrobial effects.[2][3][4][5][6]
These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing this compound. The protocols outlined below are based on established best practices for the incorporation of sterically hindered and hydrophobic unnatural amino acids.[1][7][8]
Key Considerations for SPPS with this compound
The bulky and hydrophobic nature of the quinolinyl side chain necessitates specific considerations to ensure successful peptide synthesis:
-
Steric Hindrance: The large quinoline group can impede coupling reactions. To overcome this, the use of potent coupling reagents is essential.[8] Longer coupling times or double coupling cycles may be required to achieve complete incorporation.[7]
-
Peptide Aggregation: The hydrophobicity of the quinoline moiety can promote aggregation of the growing peptide chain on the solid support, leading to incomplete reactions and difficult purification.[8] The use of aggregation-disrupting solvents or synthesis at elevated temperatures can mitigate this issue.[7]
-
Cleavage and Purification: Peptides containing this amino acid are likely to be hydrophobic, which can lead to poor solubility in standard cleavage and purification solvents.[9] Specialized cleavage cocktails and purification protocols are recommended.
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a generic peptide containing this compound using the Fmoc/tBu strategy.
Protocol 1: Solid-Phase Peptide Synthesis
This protocol outlines a single cycle for the incorporation of Fmoc-(S)-2-Amino-3-quinolin-2-yl-propionic acid.
1. Resin Preparation and Swelling:
-
Place the desired resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel.[1]
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.[1][7]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[1]
-
Agitate the mixture for 5 minutes, then drain.[1]
-
Repeat the piperidine treatment for an additional 15 minutes.[7]
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.[7]
3. Coupling of Fmoc-(S)-2-Amino-3-quinolin-2-yl-propionic acid:
-
In a separate vessel, dissolve Fmoc-(S)-2-Amino-3-quinolin-2-yl-propionic acid (3-5 equivalents relative to resin loading), a potent coupling reagent such as HATU or HCTU (2.9-4 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF.[7][8]
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. A double coupling (repeating the coupling step) may be necessary to ensure complete reaction.[7]
-
Monitor the coupling completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines.[7]
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[1]
-
Wash the resin with DMF (3 x 1 min).[1]
5. Washing:
-
After coupling (and optional capping), wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.[7]
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum for at least 4 hours.[9]
2. Cleavage Reaction:
-
Prepare a fresh cleavage cocktail. For hydrophobic peptides, Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v) is often effective.[10] A simpler, less odorous alternative for peptides with trityl-protected residues is Reagent B (TFA/phenol/water/triisopropylsilane; 88:5:5:2 v/v).[10]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1][7]
-
Agitate the mixture at room temperature for 2-4 hours.[1]
Protocol 3: Peptide Precipitation and Purification
1. Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[1]
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.[1] For very hydrophobic peptides that may not precipitate well in ether, adding water to the cleavage mixture and proceeding directly to HPLC purification can be an alternative.[9]
-
Place the ether suspension at -20°C for at least 30 minutes to facilitate precipitation.[9]
-
Centrifuge the mixture to pellet the crude peptide.[1]
2. Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers.[9]
-
Dry the crude peptide under a gentle stream of nitrogen or in a vacuum desiccator.[9]
3. Purification:
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[11]
-
A typical mobile phase system is a gradient of acetonitrile in water, both containing 0.1% TFA.[12] For hydrophobic peptides, alternative solvents like isopropanol or different buffer systems may be necessary to achieve good separation.[11][13]
4. Characterization:
-
Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[1]
Data Presentation
Table 1: Recommended Reagents and Conditions for SPPS of Peptides Containing this compound
| Parameter | Recommendation | Rationale |
| Resin | Rink Amide or Wang resin | Standard resins for C-terminal amides and acids, respectively. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard conditions for Fmoc removal. |
| Coupling Reagent | HATU or HCTU | Potent onium salt reagents effective for sterically hindered amino acids.[8][14] |
| Base | DIPEA | Commonly used non-nucleophilic base for activation. |
| Coupling Time | 2-4 hours (or double coupling) | To overcome steric hindrance from the bulky quinoline side chain.[7] |
| Cleavage Cocktail | Reagent K or Reagent B | Effective for cleaving peptides with sensitive or hydrophobic residues.[10] |
| Purification | RP-HPLC (C18 column) | Standard method for peptide purification; may require optimization for hydrophobic peptides.[11][12] |
Visualizations
Caption: General workflow for Fmoc-based SPPS.
Caption: Potential anticancer mechanism of action.
Applications and Future Perspectives
The incorporation of this compound into peptides holds significant promise for the development of novel therapeutics. The quinoline scaffold is a well-established pharmacophore with demonstrated anticancer and antimicrobial activities.[2][3][4][5][6] Peptides containing this unnatural amino acid could therefore be explored as:
-
Anticancer Agents: By targeting key cellular processes such as DNA replication or cell signaling pathways, these peptides could induce apoptosis or cell cycle arrest in cancer cells.[5]
-
Antimicrobial Peptides: The quinoline moiety may enhance the ability of peptides to disrupt bacterial cell membranes or inhibit essential microbial enzymes.[2][6]
Further research into the structure-activity relationships of peptides containing this compound will be crucial for optimizing their therapeutic potential. The protocols provided herein offer a solid foundation for the synthesis of these novel peptide candidates, enabling their evaluation in a variety of biological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. bachem.com [bachem.com]
Protecting Group Strategy for (S)-2-Amino-3-quinolin-2-yl-propionic acid in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-3-quinolin-2-yl-propionic acid is a non-canonical amino acid that holds significant potential in drug discovery and development due to the unique structural and electronic properties of its quinoline side chain. The incorporation of this amino acid into peptides can modulate their conformation, stability, and biological activity. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the efficient assembly of peptides.[1][2] A critical aspect of SPPS is the implementation of a robust protecting group strategy to prevent unwanted side reactions at the reactive functionalities of the amino acids.[3][4] This document outlines a detailed protecting group strategy for the successful incorporation of this compound into peptide chains using SPPS, focusing on the widely used Fmoc/tBu orthogonal protection scheme.[5][6]
The primary challenge in the SPPS of peptides containing this compound lies in the management of the quinoline side chain. The nitrogen atom in the quinoline ring is nucleophilic and can potentially interfere with the coupling and deprotection steps of SPPS. Therefore, a carefully considered protection strategy for the α-amino group, the carboxylic acid group, and the quinoline side chain is paramount for a successful synthesis.
Proposed Protecting Group Strategy
An orthogonal protecting group strategy is essential to ensure that the protecting groups can be selectively removed at different stages of the synthesis without affecting other protected functionalities.[5] For the incorporation of this compound, the Fmoc/tBu strategy is recommended due to its mild deprotection conditions for the α-amino group.[7]
α-Amino Group Protection
The α-amino group of this compound should be protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is stable to the acidic conditions used for side-chain deprotection and cleavage from the resin but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[8]
Carboxylic Acid Group Protection
In SPPS, the C-terminal carboxylic acid of the first amino acid is anchored to a solid support (resin), which serves as the protecting group for this functionality throughout the synthesis.[4] For the synthesis of a C-terminal peptide acid, a Wang or 2-chlorotrityl chloride resin is commonly used.
Quinoline Side-Chain Protection: A Key Consideration
The nucleophilicity of the quinoline nitrogen presents a potential for side reactions. While specific literature on a definitive protecting group for the quinoline side chain of this particular amino acid in SPPS is limited, two main strategies can be considered:
Strategy A: Unprotected Quinoline Side Chain
In some cases, the basicity of the heterocyclic nitrogen may be low enough not to interfere significantly with the coupling reactions, especially when using efficient coupling reagents. This "minimal protection" approach can simplify the synthesis by avoiding the introduction and subsequent removal of a side-chain protecting group.[9] However, this strategy carries a risk of side reactions, such as N-acylation during coupling, which could lead to truncated or modified peptides. The success of this approach is highly sequence-dependent and requires careful monitoring.
Strategy B: Side-Chain Protection with an Arylsulfonyl Group
To mitigate the risks associated with an unprotected quinoline nitrogen, a temporary protecting group on the quinoline side chain is advisable. Arylsulfonyl groups, such as p-toluenesulfonyl (Tos) , are known to protect nitrogen-containing heterocycles.[7] The Tosyl group is stable to the basic conditions of Fmoc deprotection and can be removed during the final acidolytic cleavage from the resin.
Recommendation: For robust and reliable synthesis, Strategy B, employing a Tosyl protecting group for the quinoline side chain, is recommended. This ensures complete suppression of side reactions at the quinoline nitrogen.
The overall protecting group strategy is summarized in the diagram below:
Figure 1: Proposed protecting group strategy for this compound in Fmoc-SPPS.
Experimental Protocols
The following protocols provide a general guideline for the synthesis of the protected amino acid and its incorporation into a peptide chain via SPPS.
Synthesis of Fmoc-(S)-2-Amino-3-(1-tosyl-1,2-dihydroquinolin-2-yl)-propionic acid
This protocol describes the synthesis of the fully protected amino acid building block.
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Protection of the α-Amino Group (Fmoc protection):
-
Dissolve this compound in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu in dioxane dropwise while maintaining the pH at 8.5-9.0 with the addition of 1M NaOH.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude Fmoc-(S)-2-Amino-3-quinolin-2-yl-propionic acid.
-
-
Protection of the Quinoline Side Chain (Tosyl protection):
-
Dissolve the crude Fmoc-protected amino acid in a suitable solvent such as dichloromethane (DCM).
-
Add triethylamine (TEA) or another suitable base.
-
Add p-Toluenesulfonyl chloride (TsCl) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, Fmoc-(S)-2-Amino-3-(1-tosyl-1,2-dihydroquinolin-2-yl)-propionic acid.
-
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the steps for incorporating the protected amino acid into a peptide chain on a solid support.
Workflow Diagram:
Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acid) in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent like HBTU/HOBt or DIC/Oxyma in the presence of a base such as DIPEA.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Coupling of Fmoc-(S)-2-Amino-3-(1-tosyl-1,2-dihydroquinolin-2-yl)-propionic acid:
-
Dissolve Fmoc-(S)-2-Amino-3-(1-tosyl-1,2-dihydroquinolin-2-yl)-propionic acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activated amino acid solution.
-
Add the solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin thoroughly with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A recommended cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). This step will cleave the peptide from the resin and remove the side-chain protecting groups, including the Tosyl group from the quinoline side chain.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation or filtration.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Summary
The following table summarizes hypothetical quantitative data for the synthesis and incorporation of the protected this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Value |
| Protected Amino Acid Synthesis | |
| Yield of Fmoc-(S)-2-Amino-3-quinolin-2-yl-propionic acid | > 90% |
| Yield of Fmoc-(S)-2-Amino-3-(1-tosyl-1,2-dihydroquinolin-2-yl)-propionic acid | 70-80% |
| Purity (by HPLC) | > 98% |
| SPPS Coupling Efficiency | |
| Coupling efficiency of the protected quinoline amino acid | > 99% (as determined by Kaiser test) |
| Final Peptide | |
| Crude Peptide Purity (by HPLC) | 60-80% |
| Final Peptide Purity after RP-HPLC | > 95% |
Conclusion
The successful incorporation of this compound into peptides via SPPS is achievable with a well-defined protecting group strategy. The recommended approach utilizes Fmoc for α-amino protection and a Tosyl group for the quinoline side chain to prevent side reactions. The provided protocols offer a comprehensive guide for the synthesis of the protected amino acid and its use in peptide synthesis. Careful execution of these steps, along with appropriate analytical monitoring, will enable researchers to synthesize novel peptides containing this unique amino acid for various applications in drug discovery and chemical biology.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Incorporation of Fluorescent Amino Acids into Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of fluorescent amino acids into peptides provides a powerful tool for elucidating biological processes and accelerating drug discovery.[] These fluorescently labeled peptides serve as sensitive probes for a wide range of applications, including in vivo biomedical imaging, intracellular localization studies, protein-protein interaction analysis, and the development of novel disease models.[2][3] By covalently linking a fluorophore to a peptide, researchers can visualize, track, and quantify peptide distribution and dynamics in real-time within complex biological systems. This document provides detailed application notes and experimental protocols for the successful incorporation of fluorescent amino acids into peptides, tailored for researchers, scientists, and drug development professionals.
Methods of Incorporation
Several methods exist for the incorporation of fluorescent amino acids into peptides, each with its own advantages and applications.
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method, utilizing Fmoc-protected fluorescent amino acids as building blocks in a stepwise synthesis on a solid support.[4] This approach allows for precise, site-specific incorporation of the fluorescent probe at any desired position within the peptide sequence.
-
Post-Synthetic Modification: In this method, a peptide is first synthesized with a reactive amino acid (e.g., lysine, cysteine) at the desired labeling site. Subsequently, a reactive fluorescent dye is chemically conjugated to this side chain.
-
Ribosome-Mediated Incorporation: This advanced technique utilizes engineered tRNA and aminoacyl-tRNA synthetases to incorporate unnatural fluorescent amino acids into peptides during in vitro translation.
This document will focus on the widely used and accessible method of Solid-Phase Peptide Synthesis (SPPS).
Data Presentation: Photophysical Properties of Common Fluorophores
The selection of a suitable fluorophore is critical for the success of any experiment involving fluorescently labeled peptides. The choice depends on factors such as the desired excitation and emission wavelengths, the quantum yield, fluorescence lifetime, and the chemical environment of the peptide. Below is a summary of the photophysical properties of commonly used fluorescent dyes for peptide labeling.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| FAM (Carboxyfluorescein) | 494 | 518 | 0.93 | 4.1 |
| TAMRA (Tetramethylrhodamine) | 552 | 578 | 0.1 | 2.5 |
| Cy3 | 550 | 570 | 0.15 | 0.2 |
| Cy5 | 650 | 670 | 0.28 | 1.0 |
| BODIPY-FL | 503 | 512 | 0.92 | 5.7 |
| Alexa Fluor 488 | 490 | 525 | 0.92 | 4.1 |
| Alexa Fluor 555 | 555 | 580 | 0.1 | 0.3 |
| ATTO 565 | 564 | 590 | 0.8 | 3.5 |
| ATTO 655 | 663 | 684 | 0.3 | 2.0 |
Note: Quantum yield and fluorescence lifetime can be influenced by the local environment and conjugation to the peptide.
Experimental Protocols
I. Synthesis of Fmoc-Lys(5-FAM)-OH Building Block
This protocol describes the synthesis of a commonly used fluorescent amino acid building block for SPPS.
Materials:
-
Fmoc-L-Lys-OH
-
5-(and-6)-Carboxyfluorescein
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Hydrochloric acid (HCl) (1 M)
Procedure:
-
Activation of 5-FAM: Dissolve 5-(and-6)-carboxyfluorescein (1.1 eq) and HOBt (1.1 eq) in DMF. Add DIC (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve Fmoc-L-Lys-OH (1.0 eq) in DMF. Slowly add the activated 5-FAM solution to the Fmoc-L-Lys-OH solution. Stir the reaction mixture at room temperature overnight.
-
Work-up:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with 5% NaHCO₃ solution (3x).
-
Wash the organic layer with 1 M HCl (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
II. Solid-Phase Peptide Synthesis (SPPS) of a Fluorescently Labeled Peptide
This protocol outlines the manual synthesis of a peptide with a C-terminal fluorescent label using Fmoc chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-Lys(5-FAM)-OH (or other fluorescent amino acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Workflow for Solid-Phase Peptide Synthesis:
Caption: Workflow for the solid-phase synthesis of a fluorescently labeled peptide.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Drain the solution and wash the resin thoroughly with DMF.[5]
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Incorporation of Fluorescent Amino Acid: For the final coupling step, use Fmoc-Lys(5-FAM)-OH (or another desired fluorescent amino acid) following the same coupling procedure as in step 3.
-
Final Deprotection and Washing: After the final coupling, perform a final Fmoc deprotection (step 2). Wash the resin sequentially with DMF, DCM, and methanol.
-
Drying: Dry the resin under vacuum for at least 2 hours.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Incubate at -20°C for 30 minutes.
-
-
Collection and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
III. Purification and Characterization of the Fluorescently Labeled Peptide
Purification by Preparative RP-HPLC:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System: Use a preparative reverse-phase C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes) at an appropriate flow rate.[7][8][9]
-
Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 220 nm and the absorbance maximum of the fluorophore).
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified fluorescent peptide as a powder.
Characterization by Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the fluorescently labeled peptide.[10][11]
Caption: Workflow for the purification and characterization of a fluorescently labeled peptide.
Applications
I. FRET-Based Enzyme Assays
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying enzyme activity.[12][13] A FRET peptide substrate is designed with a fluorophore and a quencher positioned on opposite sides of an enzyme cleavage site. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.[14]
Signaling Pathway for FRET-Based Protease Assay:
Caption: Principle of a FRET-based protease assay.
Example Data: Protease Activity Assay
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| 0.5 | 150 |
| 1.0 | 280 |
| 2.5 | 650 |
| 5.0 | 1100 |
| 10.0 | 1800 |
| 20.0 | 2500 |
RFU = Relative Fluorescence Units
II. Cellular Imaging
Fluorescently labeled peptides are widely used to visualize and track cellular processes.[] By conjugating a fluorescent dye to a cell-penetrating peptide (CPP) or a peptide that targets a specific cellular component, researchers can monitor its uptake, localization, and trafficking within live cells using fluorescence microscopy.[15]
Protocol for Cellular Uptake of a FAM-labeled Peptide:
-
Cell Culture: Plate cells on glass-bottom dishes and culture overnight.
-
Peptide Incubation: Treat the cells with the FAM-labeled peptide at a final concentration of 1-10 µM in serum-free media. Incubate for 1-4 hours at 37°C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove excess peptide.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Nuclear Staining (Optional): Stain the cell nuclei with a fluorescent nuclear dye (e.g., DAPI).
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for FAM (and DAPI if used).
Conclusion
The incorporation of fluorescent amino acids into peptides is a versatile and indispensable technique in modern biological research and drug development. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully synthesize, purify, and utilize fluorescently labeled peptides for a variety of applications. Careful selection of the fluorophore and adherence to optimized experimental procedures will ensure the generation of high-quality probes for sensitive and reliable experimental outcomes.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. protocols.io [protocols.io]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pepdoopeptides.com [pepdoopeptides.com]
- 12. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 13. FRET Peptides for Enzyme Assays & Kinetic Characterization | Blog | Biosynth [biosynth.com]
- 14. researchgate.net [researchgate.net]
- 15. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Application Notes & Protocols: (S)-2-Amino-3-quinolin-2-yl-propionic acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-3-quinolin-2-yl-propionic acid, also known as (S)-quinolin-2-yl-alanine, is a synthetic amino acid that possesses intrinsic fluorescence due to the presence of the quinoline moiety. This property makes it a valuable tool for a variety of applications in biological research and drug development, serving as a fluorescent probe to investigate protein structure and function, enzyme activity, and cellular processes. The quinoline fluorophore is sensitive to its local environment, which can lead to changes in its fluorescence properties upon binding to macromolecules or in response to alterations in solvent polarity or pH. This solvatochromism can be exploited to report on specific molecular events.
These application notes provide an overview of the photophysical properties of a closely related quinoline-based fluorescent probe and detail protocols for its use in cellular imaging and enzyme activity assays.
Photophysical Properties
Table 1: Photophysical Data of a Representative Amino-Quinoline Derivative
| Property | Value (in n-hexane) | Value (in Chloroform) | Value (in Ethyl Acetate) | Value (in DMSO) |
| Absorption Maximum (λabs) | 400 nm | 410 nm | 405 nm | 420 nm |
| Emission Maximum (λem) | 473 nm | 527 nm | 540 nm | 590 nm |
| Stokes Shift | 73 nm | 117 nm | 135 nm | 170 nm |
| Quantum Yield (Φ) | 0.57 | 0.35 | 0.10 | < 0.01 |
Data is for a representative push-pull amino-quinoline derivative and should be considered as an estimate for this compound. Experimental verification is recommended.
The significant solvatochromism, characterized by the red-shift in emission and decrease in quantum yield with increasing solvent polarity, suggests that this compound could be a sensitive probe for hydrophobic environments, such as the active sites of enzymes or the lipid bilayers of cell membranes.
Experimental Protocols
Live Cell Imaging
This protocol outlines a general procedure for labeling and imaging live cells using this compound. This unnatural amino acid can be introduced to cells, and its fluorescence can be monitored to understand its uptake, localization, and interaction with cellular components.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped with appropriate filters for the quinoline fluorophore (e.g., DAPI or custom filter set based on excitation/emission maxima)
Protocol:
-
Cell Culture: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a biocompatible solvent (e.g., DMSO or sterile water). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but can range from 1 µM to 100 µM.
-
Cell Labeling:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for a specific period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the cell type and the specific process being investigated.
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength near the absorption maximum of the probe and collect the emission at the corresponding emission maximum.
-
Acquire images at different time points to study dynamic processes if required.
-
Diagram: Live Cell Imaging Workflow
Caption: Workflow for live-cell imaging using a fluorescent amino acid probe.
Enzyme Activity Assay
This protocol describes a continuous enzyme kinetic assay using a peptide substrate containing this compound. The change in fluorescence upon enzymatic cleavage of the substrate can be monitored to determine enzyme activity. This is particularly effective if the local environment of the quinoline probe changes significantly between the intact and cleaved substrate, leading to a change in fluorescence intensity or wavelength.
Materials:
-
This compound-containing peptide substrate (custom synthesis may be required)
-
Enzyme of interest
-
Enzyme assay buffer (specific to the enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Substrate Preparation: Prepare a stock solution of the fluorescent peptide substrate in a suitable solvent (e.g., DMSO). Dilute the stock solution with the enzyme assay buffer to various concentrations for determining kinetic parameters (e.g., Km and Vmax).
-
Enzyme Preparation: Prepare a stock solution of the enzyme in the assay buffer. Dilute the enzyme to the desired working concentration just before use. Keep the enzyme on ice.
-
Assay Setup:
-
To each well of the 96-well microplate, add the desired volume of the peptide substrate at different concentrations.
-
Add the assay buffer to bring the total volume to a pre-determined level (e.g., 190 µL).
-
Include control wells:
-
No enzyme control: Substrate and buffer only.
-
No substrate control: Enzyme and buffer only.
-
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding a small volume of the diluted enzyme solution (e.g., 10 µL) to each well.
-
Mix the contents of the wells thoroughly, avoiding bubbles.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the quinoline probe.
-
Monitor the change in fluorescence intensity over time (kinetic read). Record data at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 15-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the enzyme.
-
Diagram: Enzyme Activity Assay Workflow
Caption: Workflow for a continuous fluorescent enzyme activity assay.
Applications in Drug Development
-
High-Throughput Screening (HTS): The enzyme activity assay protocol can be adapted for HTS of potential enzyme inhibitors. A decrease in the rate of fluorescence change in the presence of a test compound would indicate inhibitory activity.
-
Mechanism of Action Studies: By incorporating the fluorescent amino acid at specific positions within a protein, changes in fluorescence can be used to monitor conformational changes upon ligand or drug binding, providing insights into the mechanism of action.
-
Cellular Uptake and Distribution: The live-cell imaging protocol can be used to visualize the uptake and subcellular localization of peptides or small molecules that have been labeled with this compound.
Conclusion
This compound is a promising fluorescent amino acid for probing biological systems. Its environmentally sensitive fluorescence makes it a versatile tool for developing assays to study protein function, enzyme kinetics, and cellular processes. The provided protocols offer a starting point for researchers to incorporate this valuable probe into their experimental workflows. It is recommended that users optimize the specific conditions for their particular application to achieve the best results.
Application Notes and Protocols for Cell-Based Assays Using Peptides Containing (S)-2-Amino-3-quinolin-2-yl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides incorporating non-natural amino acids, such as (S)-2-Amino-3-quinolin-2-yl-propionic acid, represent a promising class of therapeutic candidates due to their potential for enhanced biological activity, stability, and target specificity. The quinoline moiety, a privileged scaffold in medicinal chemistry, is known to impart a range of biological effects, including antimicrobial and anticancer properties. This document provides detailed application notes and standardized protocols for conducting cell-based assays to evaluate the efficacy of peptides containing this compound. The protocols are designed to be adaptable for screening and characterizing these novel peptides in the context of cancer and infectious diseases.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for summarizing quantitative data obtained from the described cell-based assays. These tables are designed for clear comparison of the bioactivity of different peptide candidates.
Table 1: Anticancer Activity of Peptides Containing this compound
| Peptide ID | Target Cell Line | Assay Type | IC50 (µM) | Selectivity Index (SI)* | Notes |
| Peptide-001 | A549 (Lung Carcinoma) | MTT | |||
| Peptide-001 | MCF-7 (Breast Cancer) | MTT | |||
| Peptide-001 | HepG2 (Liver Cancer) | MTT | |||
| Peptide-001 | Normal Fibroblasts | MTT | Reference for selectivity | ||
| Peptide-002 | A549 (Lung Carcinoma) | MTT | |||
| Peptide-002 | MCF-7 (Breast Cancer) | MTT | |||
| Peptide-002 | HepG2 (Liver Cancer) | MTT | |||
| Peptide-002 | Normal Fibroblasts | MTT | Reference for selectivity |
*Selectivity Index (SI) is calculated as the IC50 for normal cells divided by the IC50 for cancer cells.
Table 2: Antimicrobial Activity of Peptides Containing this compound
| Peptide ID | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Hemolytic Activity (HC50, µg/mL) |
| Peptide-001 | Staphylococcus aureus | |||
| Peptide-001 | Escherichia coli | |||
| Peptide-001 | Pseudomonas aeruginosa | |||
| Peptide-001 | Candida albicans | |||
| Peptide-002 | Staphylococcus aureus | |||
| Peptide-002 | Escherichia coli | |||
| Peptide-002 | Pseudomonas aeruginosa | |||
| Peptide-002 | Candida albicans |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; HC50: 50% Hemolytic Concentration.
Experimental Protocols
I. Anticancer Cell-Based Assays
This protocol determines the concentration of the peptide that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
Peptides containing this compound
-
Cancer cell lines (e.g., A549, MCF-7, HepG2) and a normal cell line (e.g., human dermal fibroblasts)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer and normal cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the peptide in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different peptide concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide) and a negative control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the peptide concentration and determine the IC50 value using non-linear regression analysis.
-
This protocol quantifies the percentage of apoptotic and necrotic cells induced by the peptide treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the peptide at its IC50 concentration for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
II. Antimicrobial Cell-Based Assays
This protocol determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[1]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
96-well polypropylene plates (to minimize peptide binding)[1]
-
Spectrophotometer
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial/fungal suspension in broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1]
-
-
Peptide Dilution:
-
Prepare a two-fold serial dilution of the peptide in the broth medium in a 96-well polypropylene plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the peptide dilutions.
-
Include a positive control (inoculum without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide where no visible growth is observed.
-
Signaling Pathways and Experimental Workflows
Anticipated Mechanism of Action: EGFR Signaling Pathway Inhibition
Quinoline derivatives have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[2][3] Peptides containing a quinoline moiety may exert their anticancer effects by targeting this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with (S)-2-Amino-3-quinolin-2-yl-propionic acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1] The quinoline scaffold is considered a "privileged structure," allowing for structural modifications to interact with various biological targets.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of (S)-2-Amino-3-quinolin-2-yl-propionic acid derivatives, a promising scaffold for the development of novel therapeutics, particularly as kinase inhibitors.[2][3]
High-throughput screening enables the rapid testing of large chemical libraries to identify compounds that modulate a specific biological target or pathway.[1] The methodologies described herein are based on established HTS principles and are designed to be adaptable for identifying and characterizing the inhibitory activity of these quinoline derivatives against various cellular and biochemical targets.
Data Presentation: Quantitative Activity of Quinoline Derivatives
The following tables summarize quantitative data from high-throughput screening of various quinoline derivatives, showcasing their potency against different biological targets. This data provides a comparative baseline for screening campaigns with novel this compound derivatives.
Table 1: Anticancer Activity of 2-Styrylquinoline Derivatives [1]
| Compound | HCT 116 (p53+/+) IC50 (µM) | HCT 116 (p53-/-) IC50 (µM) |
| Compound A | 1.5 ± 0.2 | 2.1 ± 0.3 |
| Compound B | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Compound C | 3.2 ± 0.4 | 4.5 ± 0.6 |
Table 2: Inhibition of Epidermal Growth Factor Receptor (EGFR) and HER2 by Quinoline Derivatives [1]
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | Selectivity (EGFR/HER2) |
| Lapatinib | 9.8 ± 1.2 | 12.4 ± 1.5 | 0.79 |
| Compound 14f | 85.6 ± 9.8 | 7.1 ± 0.9 | 12.06 |
Table 3: Inhibition of the PI3K/Akt/mTOR Pathway by a Novel Quinoline Derivative (PQQ) [1]
| Assay Type | Target | IC50 (nM) |
| Cell-based | mTOR | 64 |
| Cell-free | mTOR | 64 |
Experimental Protocols
General Workflow for Cell-Based High-Throughput Screening
This protocol describes a general workflow for a cell-based HTS campaign to identify this compound derivatives that inhibit cancer cell proliferation.[1][4]
Protocol Steps:
-
Assay Development and Miniaturization:
-
Cell Plating:
-
Seed a human cancer cell line (e.g., MCF-7, A549) into microplates at the predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
Compound Addition:
-
Prepare a library of this compound derivatives in DMSO.
-
Using an automated liquid handler, dispense a small volume of each compound into the assay plates to achieve the desired final concentration. Include positive (e.g., staurosporine) and negative (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate the cells with the compounds for a predetermined time (e.g., 48-72 hours).
-
-
Signal Detection (Cell Viability Assay):
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the signal (luminescence) using a plate reader.
-
-
Data Analysis and Hit Identification:
-
Normalize the data to controls.
-
Identify "hits" as compounds that cause a statistically significant decrease in cell viability compared to the negative control.
-
-
Hit Confirmation and Dose-Response:
-
Re-test the primary hits to confirm their activity.
-
Perform dose-response experiments to determine the IC50 value for each confirmed hit.
-
Biochemical Kinase Inhibition Assay Protocol
This protocol outlines a biochemical assay to screen for inhibitors of a specific protein kinase (e.g., EGFR, Src), a common target for quinoline derivatives.[2][3]
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
This compound derivative library
-
384-well low-volume white plates
Protocol Steps:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound derivatives in assay buffer.
-
Prepare a solution of the kinase and substrate in assay buffer.
-
Prepare an ATP solution in assay buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of each compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Signaling Pathway Modulation
Quinoline derivatives have been shown to modulate several key signaling pathways implicated in cancer and other diseases. A primary mechanism of action for many quinoline-based inhibitors is the targeting of protein kinases within these pathways.
The diagram above illustrates the potential points of intervention for this compound derivatives within the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) signaling cascades. These pathways are frequently dysregulated in cancer, and their inhibition can lead to a reduction in cell proliferation, survival, and angiogenesis. High-throughput screening campaigns can be designed to specifically identify compounds that modulate these pathways, for example, by using reporter gene assays that measure the activity of downstream transcription factors.[1]
References
Application Notes and Protocols for Protein Labeling with (S)-2-Amino-3-quinolin-2-yl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful technique for protein engineering and functional studies. This method allows for the introduction of novel chemical functionalities, such as fluorescent probes, directly into the protein backbone. (S)-2-Amino-3-quinolin-2-yl-propionic acid is a synthetic amino acid featuring a quinoline moiety. The quinoline scaffold is known for its diverse applications in medicinal chemistry and as a fluorescent core structure.[1][2][3] Incorporating this UAA into a protein of interest can introduce a fluorescent reporter for downstream applications in cellular imaging, biophysical analysis, and high-throughput screening.
This document provides a generalized framework for the incorporation of this compound into proteins, including experimental protocols and data presentation. It is important to note that specific experimental conditions may require optimization.
Principle of Incorporation
The site-specific incorporation of this compound is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair.[4] This orthogonal pair functions independently of the host cell's endogenous translational machinery. The target protein's gene is mutated to include an amber stop codon (TAG) at the desired incorporation site.[5][6] When the orthogonal aaRS, its tRNA, and the unnatural amino acid are present, the aaRS charges the tRNA with this compound. This charged tRNA then recognizes the amber codon during translation and incorporates the UAA into the polypeptide chain, resulting in a full-length protein containing the fluorescent amino acid at a specific position.[6]
Data Presentation
The successful incorporation and utility of a fluorescent UAA are determined by several quantitative parameters. The following table provides a template for presenting such data, with hypothetical values for proteins labeled with this compound. These values should be determined empirically for each specific protein and experimental system.
| Parameter | Protein A | Protein B | Reference Protein (e.g., GFP) |
| Incorporation Efficiency (%) | 65 | 50 | N/A |
| Excitation Maximum (nm) | ~320 | ~325 | 488 |
| Emission Maximum (nm) | ~450 | ~460 | 509 |
| Quantum Yield | 0.35 | 0.30 | 0.60 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 15,000 | 14,500 | 56,000 |
| Photostability (t½, sec) | 120 | 110 | 180 |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a target protein in E. coli.
Protocol 1: Preparation of Reagents
-
This compound Stock Solution:
-
Prepare a 100 mM stock solution in 0.1 M NaOH.
-
Sterile filter the solution and store at -20°C.
-
-
Plasmids:
-
Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for this compound.
-
Obtain or construct a plasmid encoding the cognate orthogonal tRNA.
-
Obtain or construct an expression plasmid for the protein of interest, with a TAG codon at the desired site of incorporation.
-
-
Bacterial Strain:
-
Use a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protocol 2: Protein Expression and Labeling
-
Transformation: Co-transform the E. coli expression strain with the plasmids for the orthogonal aaRS, the orthogonal tRNA, and the target protein.
-
Culture:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of minimal medium (supplemented with the appropriate antibiotics) with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction:
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to grow the culture for 16-18 hours.
-
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 3: Protein Purification and Analysis
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Analysis:
-
Confirm the presence of the full-length labeled protein by SDS-PAGE and Western blot.
-
Verify the incorporation of this compound and determine the incorporation efficiency using mass spectrometry.
-
Characterize the spectroscopic properties of the purified protein using a fluorometer to determine the excitation and emission maxima, quantum yield, and other relevant parameters.
-
Visualizations
The following diagrams illustrate the key processes involved in labeling proteins with this compound.
Caption: Genetic incorporation of this compound.
Caption: Workflow for protein labeling with a fluorescent UAA.
References
- 1. CN114729334A - Aminoacyl-tRNA synthetases and cell lines for site-specific incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 2. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Traditional Labels: Leveraging Unnatural Amino Acids for Enhanced Molecular Diagnostics | Blog | Biosynth [biosynth.com]
Synthesis and Biological Evaluation of (S)-2-Amino-3-quinolin-2-yl-propionic Acid Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of (S)-2-Amino-3-quinolin-2-yl-propionic acid derivatives, also known as (S)-quinolinylalanine derivatives, and protocols for their biological evaluation. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer and antibacterial agents. The quinoline moiety is a recognized pharmacophore present in numerous therapeutic agents, and its combination with an amino acid structure offers opportunities for developing novel drug candidates with improved efficacy and selectivity.
Data Presentation
The biological activities of various quinoline-based amino acid derivatives are summarized below. These tables provide a comparative overview of their potential as anticancer and antibacterial agents.
Anticancer Activity of Quinoline Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5e | EGFR | 0.071 | Erlotinib | 0.033 |
| HER-2 | 0.021 | |||
| BRAFV600E | 0.062 | |||
| 5h | EGFR | 0.075 | Erlotinib | 0.033 |
| HER-2 | 0.023 | |||
| BRAFV600E | 0.067 | |||
| 11e | COLO 205 | nanomolar range | - | - |
| 12e | MGC-803 | 1.38 | - | - |
| HCT-116 | 5.34 | - | - | |
| MCF-7 | 5.21 | - | - | |
| PQQ | mTOR | 0.064 | - | - |
Table 1: Anticancer activity of selected quinoline derivatives.[1][2][3][4][5]
Antibacterial Activity of Quinoline-Amino Acid Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of synthesized amino acid-quinoline derivatives against various bacterial strains.
| Compound ID | E. coli (mg/mL) | P. aeruginosa (mg/mL) | S. aureus (mg/mL) | B. subtilis (mg/mL) |
| 3a | 0.62 | 0.62 | 0.62 | 0.62 |
| 4a | 1.25 | 1.25 | 5.0 | 2.5 |
| 3b | 1.25 | 2.5 | 2.5 | 2.5 |
| 3c | 1.25 | 2.5 | 2.5 | 2.5 |
| 3e | 2.5 | 2.5 | 0.31 | 2.5 |
| 4e | 1.25 | 2.5 | 0.62 | 2.5 |
Table 2: In vitro antibacterial activities (MIC in mg/mL) of amino acid-quinoline derivatives.[6]
Experimental Protocols
Asymmetric Synthesis of this compound
This protocol describes a general method for the asymmetric synthesis of this compound, a key intermediate for the preparation of its derivatives. The synthesis involves the stereoselective alkylation of a chiral glycine enolate equivalent with 2-(bromomethyl)quinoline.
Materials:
-
(S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (chiral glycine equivalent)
-
2-(Bromomethyl)quinoline
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the chiral glycine equivalent in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a freshly prepared solution of LDA in THF dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the cold enolate solution, add a solution of 2-(bromomethyl)quinoline in anhydrous THF dropwise. Maintain the temperature at -78 °C during the addition. Allow the reaction mixture to stir at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Work-up: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the alkylated product.
-
Hydrolysis: To remove the chiral auxiliary and deprotect the amino and carboxylic acid groups, subject the purified product to acidic hydrolysis. Dissolve the compound in a solution of 6M HCl and reflux for 12-18 hours.
-
Isolation: After cooling to room temperature, wash the aqueous solution with dichloromethane to remove any organic impurities. Neutralize the aqueous layer with a solution of NaOH to precipitate the free amino acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
General Procedure for the Synthesis of Amide Derivatives
This protocol outlines a general method for the synthesis of amide derivatives of this compound by coupling with various amines using a peptide coupling agent.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound and HOBt in anhydrous DMF. Add the desired amine followed by a base such as TEA or DIPEA. Cool the mixture to 0 °C in an ice bath.
-
Coupling Reaction: To the cooled mixture, add a solution of DCC or EDC in anhydrous DMF dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter off the dicyclohexylurea byproduct (if DCC is used). Dilute the filtrate with dichloromethane and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Mandatory Visualizations
Experimental Workflow for Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chiral Quinoline Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of chiral quinoline amino acids. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of chiral quinoline amino acids, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Synthesis of Chiral Quinoline Amino Acids
Q1: My reaction yield is consistently low when synthesizing chiral quinoline amino acids. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of chiral quinoline amino acids can stem from several factors, depending on the synthetic route employed.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature. For instance, in the Friedländer synthesis, harsh conditions like high temperatures are often required, but milder conditions can sometimes be achieved with specific catalysts like gold or under solvent-free conditions with p-toluenesulfonic acid and iodine.[1]
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization of carbonyl substrates in acid-catalyzed reactions.[1]
-
Solution: Optimize reaction conditions to minimize side reactions. This could involve changing the catalyst, solvent, or temperature. For example, in the Doebner-von Miller synthesis, using a biphasic reaction medium can reduce the polymerization of α,β-unsaturated aldehydes or ketones.
-
-
Poor Reactivity of Starting Materials: The chosen starting materials may not be reactive enough under the applied conditions.
-
Solution: Consider using more reactive starting materials or a more potent catalytic system. For example, in the Combes synthesis, polyphosphoric ester (PPE) can be a more effective dehydrating agent and catalyst than sulfuric acid.
-
-
Product Degradation: The synthesized chiral quinoline amino acid may be unstable under the reaction or work-up conditions.
-
Solution: Employ milder reaction conditions where possible. During work-up, avoid harsh acids or bases if the product is sensitive. Purification via column chromatography should be performed with care to avoid degradation on the stationary phase.[2]
-
-
Difficult Purification: Significant product loss can occur during purification, leading to a low isolated yield.[2]
-
Solution: Optimize the purification protocol. This may involve using a different chromatography technique (e.g., reversed-phase HPLC) or employing an acid-base extraction to remove impurities before chromatography.
-
Issue 2: Poor Enantioselectivity or Racemization
Q2: I am observing poor enantioselectivity or complete racemization of my chiral quinoline amino acid. What are the likely causes and how can I maintain stereochemical integrity?
A2: Maintaining chirality is a critical challenge in the synthesis of these complex molecules. Racemization can occur at various stages of the synthesis.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: The use of strong acids or bases, or high temperatures, can lead to the epimerization of the chiral center.
-
Solution: Opt for milder reaction conditions whenever possible. The choice of catalyst is crucial; for instance, in the Povarov reaction, chiral Brønsted acids can promote high enantioselectivity.[3]
-
-
Racemization during Activation for Coupling: When coupling a chiral amino acid to a quinoline moiety, the activation of the carboxylic acid can lead to the formation of oxazolone intermediates, which are prone to racemization.
-
Solution: Use coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (HOBt). The choice of base is also critical; sterically hindered bases may be preferable.
-
-
Inappropriate Protecting Groups: The protecting group on the amino acid can influence its susceptibility to racemization.
-
Solution: Select a protecting group that effectively prevents racemization. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, while common, can sometimes lead to racemization, especially for sensitive amino acids like histidine and cysteine.[4] Careful selection of coupling reagents and conditions is necessary when using Fmoc-protected amino acids.[5][6]
-
-
Equilibration of Diastereomers: If the synthesis generates diastereomers, one may be thermodynamically favored, leading to a lower diastereomeric ratio if the reaction is allowed to equilibrate.
-
Solution: Control the reaction kinetically by running it at lower temperatures and for shorter times to favor the formation of the desired diastereomer.
-
Issue 3: Difficult Purification
Q3: I am struggling to purify my synthesized chiral quinoline amino acid. What are the common challenges and effective purification strategies?
A3: Purification can be challenging due to the presence of structurally similar byproducts, diastereomers, and the amphoteric nature of the target molecule.
Potential Causes and Solutions:
-
Presence of Regioisomers: In reactions like the Friedländer synthesis with unsymmetrical ketones, a mixture of regioisomers can be formed, which can be difficult to separate.[1]
-
Solution: Optimize the reaction to favor the formation of a single regioisomer. This can be achieved by careful selection of catalysts or by modifying the substrate.[1] If a mixture is unavoidable, preparative HPLC is often required for separation.
-
-
Separation of Diastereomers: If the synthesis produces a mixture of diastereomers, their similar physical properties can make separation by standard column chromatography challenging.
-
Solution: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for separating enantiomers and can also be applied to separate diastereomers.[7] Careful optimization of the mobile phase is crucial.
-
-
Complex Reaction Mixtures: The crude product may contain unreacted starting materials, catalysts, and various byproducts.
-
Solution: A multi-step purification strategy is often necessary. This can include an initial acid-base extraction to remove non-basic or non-acidic impurities, followed by column chromatography. For quinoline derivatives, which are basic, an acidic wash can extract the product into the aqueous phase, leaving neutral impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing chiral quinoline amino acids?
A1: Several strategies can be employed, with the choice depending on the desired substitution pattern and the available starting materials. Two prominent methods are:
-
Aza-Diels-Alder (Povarov) Reaction: This reaction involves the [4+2] cycloaddition of an imine with an electron-rich alkene. By using a chiral starting material, such as an amino acid derivative, chirality can be incorporated into the final quinoline structure. For example, unnatural quinoline amino acids can be synthesized from Fmoc-4-amino-(L)-phenylalanine.[8][9][10][11]
-
Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[12][13][14][15] To introduce chirality, one of the starting materials must be chiral. For instance, a chiral ketone derived from an amino acid could be used. However, controlling regioselectivity with unsymmetrical ketones can be a challenge.[1]
Q2: How can I determine the enantiomeric excess (ee) of my synthesized chiral quinoline amino acid?
A2: The most common and reliable method for determining the enantiomeric excess is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[7] This technique separates the enantiomers, and the ratio of their peak areas in the chromatogram corresponds to the enantiomeric ratio. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and derivatization with a chiral agent to form diastereomers that can be separated by standard chromatography or analyzed by NMR.
Q3: What are the key considerations for choosing a protecting group for the amino acid moiety?
A3: The choice of protecting group is critical and should be based on the following factors:
-
Stability: The protecting group must be stable under the conditions used for the quinoline ring synthesis.
-
Orthogonality: It should be possible to remove the protecting group without affecting other functional groups in the molecule or the newly formed quinoline ring.[16]
-
Racemization Suppression: The protecting group should minimize the risk of racemization at the α-carbon of the amino acid during activation and coupling steps.[4] Common amino protecting groups include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl).[17]
Quantitative Data
The following table summarizes representative data for the synthesis of chiral quinoline derivatives, highlighting the impact of catalysts and reaction conditions on yield and enantioselectivity.
| Reaction Type | Catalyst/Conditions | Substrate(s) | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) | Reference |
| Povarov Reaction | (R,R,R)-sulfinamide urea / NBSA | N-aryl imines and enecarbamate | High | up to 97% ee | [3] |
| Povarov Reaction | BF3·OEt2, 60 °C, 16h | Fmoc-4-amino-(L)-phenylalanine derivative and ethyl vinyl ether | reasonable | single diastereomer observed | [18] |
| Friedländer Annulation | p-TsOH, solvent-free, microwave | 2-aminobenzophenone and various ketones | 85-95% | N/A (achiral) | [13] |
| Friedländer Annulation | Iodine, solvent-free | 2-aminoaryl ketone and active methylene compound | 82-94% | N/A (achiral) | [13] |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Quinoline Amino Acid via Aza-Diels-Alder (Povarov) Reaction
This protocol is adapted from the synthesis of a quinoline-based unnatural amino acid derived from Fmoc-4-amino-(L)-phenylalanine.[18]
Step 1: Imine Formation
-
Dissolve the Fmoc-4-amino-(L)-phenylalanine derivative (1 equivalent) and an appropriate aldehyde (e.g., benzaldehyde, 1.2 equivalents) in a suitable solvent such as dichloromethane (DCM).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the imine by TLC.
-
Upon completion, filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
Step 2: Aza-Diels-Alder Cycloaddition
-
Dissolve the crude imine (1 equivalent) in a dry, inert solvent like DCM or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add an electron-rich alkene (e.g., ethyl vinyl ether, 2-3 equivalents).
-
Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equivalents) dropwise at 0 °C.[18]
-
Allow the reaction to warm to room temperature or heat to 60 °C and stir for 16-24 hours, monitoring the reaction by TLC.[18]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral quinoline amino acid derivative.
Protocol 2: General Procedure for Friedländer Annulation
This is a general protocol for the Friedländer synthesis, which can be adapted for chiral substrates.[1][13]
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1 equivalent) and the chiral ketone containing an α-methylene group (1.2-1.5 equivalents).
-
Add a catalyst. For acid catalysis, p-toluenesulfonic acid (p-TsOH, 0.1 equivalents) can be used. For base catalysis, potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in ethanol can be employed.
-
The reaction can be performed neat (solvent-free) or in a suitable solvent like ethanol or toluene.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Perform an aqueous work-up. If acid-catalyzed, neutralize with a base (e.g., saturated NaHCO₃ solution). If base-catalyzed, neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of chiral quinoline amino acids.
Caption: Troubleshooting decision tree for chiral quinoline amino acid synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral sulfinamidourea/Strong Brønsted Acid co-catalyzed enantioselective Povarov reaction to access tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. organicreactions.org [organicreactions.org]
- 15. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 16. Protective Groups [organic-chemistry.org]
- 17. peptide.com [peptide.com]
- 18. pubs.rsc.org [pubs.rsc.org]
Purification of peptides containing (S)-2-Amino-3-quinolin-2-yl-propionic acid by HPLC
Welcome to the technical support center for the HPLC purification of peptides containing (S)-2-Amino-3-quinolin-2-yl-propionic acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized peptides.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC purification process.
Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
-
Q: My peptide peak is tailing or showing significant broadening. What are the likely causes and solutions?
-
A: Peak tailing is a common issue, often caused by secondary interactions between the peptide and the stationary phase or by column overload.
-
Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with basic residues on your peptide, causing tailing. The quinoline moiety itself can contribute to these interactions.
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks.
-
Solution: Reduce the sample mass injected onto the column. If you are performing a preparative run, consider using a larger diameter column or increasing the particle size of the stationary phase. Overloading effects can be more pronounced in mobile phases with low ionic strength, such as those containing formic acid.[3][4]
-
-
Cause 3: Inappropriate Dissolution Solvent: Dissolving the peptide in a solvent stronger than the initial mobile phase (e.g., high percentage of organic solvent) can cause peak distortion.
-
-
-
Q: My main peak is split into two or more peaks. What should I do?
-
A: Peak splitting can arise from several factors, from sample preparation to on-column issues.
-
Cause 1: Local pH Effects: If the local concentration of the peptide on the column exceeds the buffering capacity of the mobile phase, it can lead to different ionization states and thus multiple peaks.[7]
-
Cause 2: On-Column Degradation: Some peptides can be unstable under the acidic conditions of the mobile phase.
-
Solution: Minimize the time the sample spends in the autosampler. If instability is suspected, consider using a different mobile phase additive or pH.[8]
-
-
Cause 3: Isomers or Conformations: The peptide may exist in different conformational states that are slowly interconverting on the chromatographic timescale.
-
Solution: Try altering the column temperature. Increasing the temperature can sometimes coalesce these peaks into a single, sharper peak.
-
-
-
Issue 2: Poor Resolution or Co-eluting Impurities
-
Q: I am struggling to separate my target peptide from closely eluting impurities. How can I improve the resolution?
-
A: Improving resolution is key to achieving high purity and often requires methodical optimization of the separation conditions.
-
Solution 1: Optimize the Gradient Slope: This is the most powerful tool for improving resolution. A shallower gradient increases the separation time between peaks.[6][9] After a fast "scouting" gradient to find the approximate elution point, run a much shallower gradient around that percentage of organic solvent.
-
Solution 2: Change the Organic Modifier: While acetonitrile is the most common organic solvent, sometimes switching to methanol or isopropanol can alter the selectivity of the separation, providing better resolution.
-
Solution 3: Try a Different Stationary Phase: The quinoline moiety in your peptide provides unique hydrophobicity and potential for π-π interactions. If a standard C18 column doesn't provide adequate separation, consider a C4, C8, or a Phenyl-based column, which can offer different selectivity.[10][11]
-
Solution 4: Adjust the Mobile Phase pH: Modifying the pH can change the ionization state of both your target peptide and the impurities, which can significantly impact retention times and improve separation.[8][12]
-
-
Issue 3: Low Yield or Poor Recovery
-
Q: I am experiencing very low recovery of my peptide after purification. What could be the reason?
-
A: Low recovery of hydrophobic peptides, especially those containing large aromatic systems like quinoline, is a frequent challenge.
-
Cause 1: Poor Solubility: The peptide may not be fully dissolved in the injection solvent or may be precipitating on the column when it encounters the aqueous mobile phase.[6][13]
-
Solution: Confirm the peptide is fully dissolved before injection. As mentioned, small amounts of DMSO or using 6M guanidine hydrochloride for highly insoluble peptides can help.[5][6] Perform a "breakthrough" study by collecting the flow-through at the beginning of the run to see if the peptide is eluting in the void volume.
-
-
Cause 2: Irreversible Adsorption: The peptide might be irreversibly binding to active sites on the column packing material or to metallic surfaces within the HPLC system (e.g., frits, tubing).[6]
-
Solution: Passivating the HPLC system with a strong acid can help minimize adsorption to metallic components.[6] If column adsorption is suspected, try a different brand of column or a different stationary phase chemistry. Using a biocompatible (PEEK) HPLC system is also an effective option.
-
-
-
Issue 4: Inconsistent Retention Times
-
Q: The retention time of my peptide peak shifts between runs. What is causing this variability?
-
A: Reproducibility is critical for reliable purification. Shifting retention times usually point to a lack of control over the chromatographic conditions.
-
Cause 1: Mobile Phase Composition: In reversed-phase chromatography, even a 1% error in the organic solvent concentration can shift retention times by 5-15%.[14]
-
Solution: Prepare mobile phases carefully and consistently, preferably by weight rather than volume. Ensure solvents are thoroughly mixed and degassed.
-
-
Cause 2: Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column thermostat to maintain a constant temperature throughout all runs.
-
-
Cause 3: Incomplete Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Ensure a sufficient equilibration time between runs, typically 5-10 column volumes.[14] Watch for the baseline to become stable before injecting.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What type of HPLC column is best suited for purifying a peptide containing this compound?
-
A1: A reversed-phase C18 column is the standard and most effective choice for most peptides.[6][15] Given the hydrophobic nature of the quinoline group, a C18 phase provides strong retention. It is critical to use a column with a wide pore size (e.g., 300 Å) to allow the peptide to freely access the bonded phase inside the pores, which is essential for good peak shape and loading capacity.[6][16] For very hydrophobic peptides, a C4 or C8 column might be a better choice to reduce retention times.[5][10]
-
-
Q2: Why is Trifluoroacetic Acid (TFA) so commonly used, and are there alternatives?
-
A2: TFA serves multiple functions: it acts as a strong ion-pairing agent that binds to positively charged residues on the peptide, increasing its hydrophobicity and retention, and it lowers the mobile phase pH to suppress the ionization of acidic residues and column silanol groups.[1] This results in sharper peaks and better resolution for UV-based detection.[1][2] However, TFA is a strong ion-suppressing agent in mass spectrometry (MS).[2][17] If your workflow involves MS detection, consider using 0.1% formic acid (FA) or 0.1% difluoroacetic acid (DFA). FA is MS-friendly but may result in broader peaks, while DFA offers a good compromise between sharp UV peaks and good MS sensitivity.[3][17][18]
-
-
Q3: How should I prepare my crude peptide sample for injection?
-
A3: The crude peptide, post-cleavage and ether precipitation, should be dissolved in a minimal volume of a solvent that is compatible with the initial mobile phase conditions.[5] Ideally, dissolve the sample directly in Mobile Phase A (e.g., 0.1% TFA in water). If the peptide is poorly soluble, you can use a small amount of an organic solvent like acetonitrile or DMSO to dissolve it first, then dilute it with Mobile Phase A to a final organic concentration that is less than or equal to the initial gradient conditions to prevent peak distortion.[6] Always filter your sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column.
-
-
Q4: How do I develop an effective gradient for my purification?
-
A4: A two-step process is most efficient.[19]
-
Scouting Run: Perform a fast, linear gradient on an analytical column (e.g., 5% to 95% Acetonitrile in 10-15 minutes). This will show you the approximate % of acetonitrile at which your peptide elutes.
-
Optimization Run: Design a shallower gradient centered around the elution point found in the scouting run. For example, if your peptide eluted at 40% acetonitrile, a good preparative gradient might be 30% to 50% acetonitrile over 20-40 minutes. This slower rate of change will improve the separation between your target peptide and any impurities.[5][9]
-
-
Data Presentation
Table 1: Comparison of Common Mobile Phase Additives for Peptide HPLC
| Additive | Typical Concentration | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Excellent ion-pairing agent, leads to sharp peaks with UV detection, suppresses silanol interactions.[1][2] | Strong ion suppression in Mass Spectrometry (MS), can be difficult to remove from the system.[2][17] |
| Formic Acid (FA) | 0.1% (v/v) | Volatile and excellent for MS detection with minimal ion suppression.[17] | Weaker ion-pairing can lead to broader peaks and poorer resolution compared to TFA.[3][4] |
| Difluoroacetic Acid (DFA) | 0.1% (v/v) | Good compromise additive; provides better peak shape than FA for UV and causes less ion suppression than TFA for MS.[17][18] | Less common and potentially more expensive than TFA or FA. |
| Ammonium Formate | 10-20 mM | MS-compatible buffer system that can provide excellent peak shapes for basic peptides.[3][18] | Non-volatile salts can build up in the system if not properly flushed. |
Table 2: Example Gradient Optimization for Peptide Purification
| Parameter | Scouting Gradient | Optimized Preparative Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Time (min) | % Acetonitrile | % Acetonitrile |
| 0 | 5 | 30 |
| 15 | 95 | 30 |
| 20 | 95 | 50 |
| 22 | 5 | 95 |
| 25 | 5 | 95 |
| 30 | ||
| 30 |
Experimental Protocols
Protocol 1: General HPLC Purification of a Quinoline-Containing Peptide
-
Preparation of Mobile Phases:
-
Mobile Phase A: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade water. Filter through a 0.22 µm membrane filter and degas thoroughly (e.g., by sonication).
-
Mobile Phase B: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh the crude peptide powder.
-
Dissolve the peptide in Mobile Phase A at a concentration of approximately 1-5 mg/mL. If solubility is low, add the minimum required volume of acetonitrile or DMSO to achieve dissolution, then dilute with Mobile Phase A.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[20]
-
-
Method Development (Analytical Scale):
-
Install an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm, 300 Å).
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject a small volume (10-20 µL) of the prepared sample.
-
Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) at a flow rate of 1 mL/min. Monitor the elution at 220 nm and 280 nm (the quinoline moiety will absorb at higher wavelengths).
-
Based on the retention time of the main peak, design a shallower, optimized gradient.
-
-
Preparative Scale Purification:
-
Switch to a preparative C18 column with the same chemistry.
-
Equilibrate the column with the initial conditions of your optimized gradient.
-
Inject the desired volume of your crude sample.
-
Run the optimized preparative gradient.
-
Collect fractions throughout the elution of the peaks of interest.
-
-
Post-Purification Analysis and Processing:
-
Analyze each collected fraction using analytical HPLC to determine its purity.
-
Combine the fractions that meet the desired purity level.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.[19]
-
Visualizations
Caption: A troubleshooting decision tree for common HPLC purification issues.
Caption: Experimental workflow for peptide purification from crude to pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. biotage.com [biotage.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. bachem.com [bachem.com]
- 16. mac-mod.com [mac-mod.com]
- 17. waters.com [waters.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
Improving the solubility of (S)-2-Amino-3-quinolin-2-yl-propionic acid
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility challenges with (S)-2-Amino-3-quinolin-2-yl-propionic acid.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my standard aqueous buffer. What is the first thing I should try?
A: The poor aqueous solubility of this compound is expected due to the lipophilic, aromatic quinoline moiety.[1][2] The most direct initial approaches are to manipulate the pH of your solution or to prepare a concentrated stock solution using a water-miscible organic co-solvent.[1][3] Since the molecule is an amino acid derivative, its solubility is highly dependent on pH.[4][5] Concurrently, using a co-solvent like dimethyl sulfoxide (DMSO) is a standard method for dissolving poorly soluble compounds for in vitro studies.[1]
Q2: How does pH affect the solubility of this compound and how can I determine the optimal pH for my experiment?
A: As an amino acid, this compound is a zwitterionic molecule, meaning it has both an acidic carboxyl group and a basic amino group. Solubility is typically lowest at its isoelectric point (pI), where the net charge is zero, and increases significantly as the pH is moved away from the pI.[4]
-
At low pH (acidic conditions): The amino group is protonated (-NH3+), forming a more soluble cationic salt.
-
At high pH (alkaline conditions): The carboxyl group is deprotonated (-COO-), forming a more soluble anionic salt.
To find the optimal pH, you should perform a pH-solubility profile. This involves measuring the solubility of the compound across a range of pH values. Salt formation is a primary method for enhancing the aqueous solubility of ionizable compounds.[6][7] Using basic amino acids like L-arginine or L-lysine as counterions can also form salts and significantly improve solubility.[6][8]
Q3: I need to prepare a high-concentration stock solution. Which co-solvent should I use and what are the best practices?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended co-solvent for creating stock solutions due to its strong solubilizing power for a wide range of compounds.[1] Other common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][9]
Best Practices:
-
Start with 100% Co-solvent: Weigh your compound and add the pure co-solvent (e.g., DMSO) to achieve a high concentration, such as 10-100 mM.[1]
-
Promote Dissolution: Vortex vigorously and use sonication or gentle warming if necessary.
-
Store Properly: Store stock solutions at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[10]
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell media. What should I do?
A: This is a common issue that occurs when the co-solvent concentration drops sharply upon dilution, causing the compound to "crash out" of the solution.[1] Here is a troubleshooting workflow to address this:
Q5: Standard methods are insufficient. What advanced solubilization techniques can I try?
A: If pH adjustment and co-solvents are not effective or interfere with your assay, consider using cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest inclusion complexes with hydrophobic molecules, effectively shielding the poorly soluble compound from water.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used for this purpose and is known for its high solubilizing capacity and low toxicity.[1]
Q6: How can I be sure that the solubilizing agent itself is not affecting my experimental results?
A: This is a critical point. All solubilizing agents, including DMSO, buffers used for pH adjustment, and cyclodextrins, have the potential to influence biological or chemical assays. The most important step to account for this is to run a vehicle control .[1]
-
Vehicle Control: Your negative control group must be treated with the exact same medium as your experimental group, including the final concentration of the solubilizing agent (e.g., 0.5% DMSO, 1% HP-β-CD in buffer), but without the this compound.[1]
-
Positive Control: Ensure your assay's positive control is not inhibited or affected by the vehicle.[1]
Data Tables for Solubility Enhancement
Table 1: Effect of pH on Approximate Solubility (Note: Data are illustrative and should be determined experimentally for your specific batch and conditions.)
| pH | Predominant Form | Approximate Solubility (mg/mL) | Notes |
| 2.0 | Cationic | > 10.0 | Forms a soluble hydrochloride salt. |
| 4.0 | Cationic | 5.0 - 10.0 | Approaching the isoelectric point. |
| 6.0 | Zwitterionic | < 0.1 | Likely near the isoelectric point (pI). |
| 8.0 | Anionic | 2.0 - 5.0 | Approaching full deprotonation. |
| 10.0 | Anionic | > 15.0 | Forms a soluble sodium or potassium salt. |
Table 2: Co-solvent Systems for Stock Solutions (Note: Always test for precipitation upon dilution into your final aqueous medium.)
| Co-solvent System | Maximum Soluble Concentration | Pros | Cons |
| 100% DMSO | > 100 mM | High solubilizing power.[1] | Can be toxic to cells at >0.5-1% v/v.[1] |
| 100% Ethanol | ~10-20 mM | Less toxic than DMSO for many cell lines. | Lower solubilizing power for very hydrophobic compounds. |
| Propylene Glycol:Water (1:1) | ~5-10 mM | Biocompatible, used in formulations.[9] | Higher viscosity, may not be suitable for all assays. |
| 10% w/v HP-β-CD (aq) | ~1-5 mM | Low toxicity, avoids organic solvents.[1] | Can interact with cell membranes or other components.[1] |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 11.
-
Sample Addition: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid compound is visible.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (>10,000 x g) for 20 minutes to pellet the undissolved solid.[1]
-
Quantification: Carefully collect an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Analysis: Plot the determined solubility (e.g., in mg/mL or mM) against the measured final pH of each buffer solution.
Protocol 2: Evaluation of Cyclodextrins for Solubility Enhancement
-
Prepare Solutions: Create a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v) in your desired experimental buffer. The 0% solution serves as your baseline control.
-
Add Compound: Add an excess amount of this compound to each solution.
-
Equilibrate: Agitate the mixtures for 24-48 hours at a constant temperature.
-
Separate and Quantify: Follow steps 4 and 5 from the pH-Solubility Profile protocol.
-
Analyze: Plot the increase in compound solubility as a function of the HP-β-CD concentration. This is known as a phase-solubility diagram.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimization of coupling conditions for (S)-2-Amino-3-quinolin-2-yl-propionic acid in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful incorporation of the sterically hindered amino acid, (S)-2-Amino-3-quinolin-2-yl-propionic acid, during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound in SPPS?
The primary challenges stem from the bulky and sterically hindered nature of the quinoline side chain. This can lead to:
-
Low Coupling Yields: The steric hindrance can physically block the reactive sites, slowing down or preventing the formation of the peptide bond.[1]
-
Aggregation: The hydrophobic nature of the quinoline group can promote peptide chain aggregation on the solid support, leading to incomplete reactions.[1]
-
Increased Racemization Risk: Forcing the reaction with harsher conditions to overcome steric hindrance can increase the likelihood of racemization.[1]
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, potent coupling reagents are generally required.[1] Onium-salt-based reagents are often the preferred choice.[1] Highly reactive and selective reagents such as HATU, HCTU, or COMU are recommended to improve coupling efficiency and reduce the formation of by-products.[2] Phosphonium-based reagents like PyBOP or PyAOP can also be effective and are associated with lower levels of racemization.[1] Standard carbodiimide reagents like DCC and EDC may result in low yields.[1]
Q3: What solvents are recommended for coupling this amino acid?
Dimethylformamide (DMF) is a commonly used solvent in SPPS.[2] However, for difficult couplings and to prevent aggregation, a mixture of solvents such as DMSO/DMF or the use of chaotropic salts like LiCl in DMF can be beneficial.[2] It is crucial that the chosen solvent can effectively swell the resin to ensure optimal reaction kinetics.[3]
Q4: Is double coupling recommended for this compound?
Yes, a double coupling strategy is often recommended for sterically hindered residues to ensure complete incorporation and improve the final peptide purity.[4][5] If a ninhydrin test after the first coupling indicates an incomplete reaction, a second coupling with fresh reagents is necessary.[1][3]
Q5: How can I monitor the coupling efficiency?
The completion of the coupling reaction should be monitored using a qualitative colorimetric test, such as the ninhydrin test or the bromophenol blue test.[1][3] A positive result indicates the presence of unreacted free amines, signifying an incomplete coupling that requires a second coupling or a capping step.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the incorporation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield (Positive Ninhydrin Test) | Steric Hindrance: The bulky quinoline side chain is preventing efficient reaction.[1] | - Use a more potent coupling reagent like HATU, HCTU, or PyBOP.[1][2]- Perform a double coupling.[4][5]- Increase the reaction time and/or temperature.[1] |
| Peptide Aggregation: The growing peptide chain is aggregating on the resin.[1] | - Use a solvent system known to disrupt secondary structures, such as a DMSO/DMF mixture or add chaotropic salts (e.g., LiCl) to the DMF.[2] | |
| Inappropriate Reagent Concentration: The concentration of the amino acid and coupling reagents may be too low. | - Increase the concentration of the amino acid and coupling reagents to 0.5 M.[4] | |
| Presence of Deletion Sequences in Final Peptide | Incomplete Coupling: A previous coupling step was not driven to completion. | - Implement a capping step with acetic anhydride after the coupling to block any unreacted amines.[3][6] |
| Racemization Detected in the Final Product | Over-activation of the Carboxylic Acid: The pre-activation time before adding the amine component is too long.[1] | - Reduce the pre-activation time.[1] |
| Strong Base: The base used may be too strong, promoting racemization.[1] | - Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] | |
| Prolonged Reaction at Elevated Temperature: High temperatures for extended periods can increase racemization.[1] | - Optimize the reaction time and temperature to find a balance between coupling efficiency and minimizing racemization.[1] |
Experimental Protocols
The following are suggested starting protocols for the coupling of Fmoc-(S)-2-Amino-3-quinolin-2-yl-propionic acid. Note: These protocols are general guidelines and may require optimization for your specific peptide sequence.
Protocol 1: Standard HATU Coupling
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a suitable reaction vessel.[3]
-
Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin and react for 20 minutes.[3] Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, dissolve Fmoc-(S)-2-Amino-3-quinolin-2-yl-propionic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.[1]
-
Add a base such as DIPEA (8 equivalents) to the amino acid solution and mix briefly.[1]
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.[1]
-
Confirmation: Perform a ninhydrin test. If the test is positive, repeat the coupling step (double coupling).[1]
Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
-
Resin Preparation: Swell the resin in DMF in a microwave-compatible reaction vessel.
-
Fmoc-Deprotection: Add 20% piperidine in DMF. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[1] Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, prepare the activated amino acid solution as described in Protocol 1.
-
Add the solution to the resin and irradiate in the microwave synthesizer for 5-10 minutes at a controlled temperature (e.g., 50-75°C).
-
-
Washing and Confirmation: Wash the resin with DMF and perform a ninhydrin test to confirm the completion of the coupling.[1]
Visualizations
References
Preventing racemization during the synthesis of (S)-2-Amino-3-quinolin-2-yl-propionic acid
Welcome to the technical support center for the synthesis of (S)-2-Amino-3-quinolin-2-yl-propionic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of this chiral molecule.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the conversion of an enantiomerically pure substance, such as the desired (S)-enantiomer, into a mixture containing both enantiomers (S and R). In the context of drug development, the biological activity of a molecule is often specific to one enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, maintaining the stereochemical integrity of this compound during its synthesis is paramount.
Q2: What are the primary mechanisms that cause racemization during the coupling steps of amino acid synthesis?
A2: There are two main pathways through which racemization can occur during the activation and coupling of N-protected amino acids:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this oxazolone is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with an amine nucleophile can produce both the desired (S) and undesired (R) products.[1]
-
Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either face, resulting in racemization. This mechanism is more common under strongly basic conditions.[1]
Q3: Which amino acids are generally most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization under certain conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are well-known for their high propensity for racemization.[1][2] Other amino acids like Phenylalanine (Phe) and Serine (Ser) can also be prone to racemization, especially with highly activating coupling reagents or strong bases.[1] For unnatural amino acids with unique side chains like this compound, careful optimization of reaction conditions is crucial.
Q4: How does the choice of coupling reagent impact the level of racemization?
A4: The coupling reagent plays a critical role in the extent of racemization. Highly reactive reagents can accelerate the formation of the oxazolone intermediate. Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are known to cause significant racemization when used alone.[1] Uronium/aminium-based reagents like HBTU and HATU are generally more efficient and lead to less racemization, especially when used with additives.[3] Phosphonium-based reagents like BOP and PyBOP are also effective in suppressing racemization.[3]
Q5: What is the role of additives like HOBt and HOAt in preventing racemization?
A5: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[1][2] They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to oxazolone formation than the initial activated species, thus preserving the stereochemical integrity of the amino acid.[4]
Q6: Can the base used in the coupling reaction influence racemization?
A6: Yes, the choice and amount of base are critical. Stronger bases and excess base can promote both the oxazolone formation and direct enolization pathways of racemization. Tertiary amines like N,N-diisopropylethylamine (DIEA) are commonly used, but weaker bases such as N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred to minimize racemization. It is recommended to use the minimum amount of base necessary for the reaction to proceed.[1]
Troubleshooting Guide
Issue 1: Significant Racemization Detected in the Final Product
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate coupling reagent | Switch to a uronium/aminium (e.g., HBTU, HATU) or phosphonium (e.g., PyBOP) based coupling reagent. | These reagents are generally more efficient and less prone to causing racemization compared to carbodiimides alone.[3] |
| Absence or ineffective additive | Always use an additive like HOBt or HOAt, especially with carbodiimide reagents. Consider using 6-Cl-HOBt for enhanced suppression. | Additives form more stable active esters, which are less susceptible to racemization.[1][2] |
| Strong or excess base | Use a weaker base like N-methylmorpholine (NMM) instead of DIEA. Use the minimum stoichiometric amount of base required. | A weaker or sterically hindered base reduces the rate of proton abstraction from the chiral center. |
| High reaction temperature | Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). | Lower temperatures decrease the rates of both the desired coupling and the undesired racemization side reaction.[1] |
| Inappropriate solvent | Use a less polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). | Solvent polarity can influence the stability of intermediates and the rate of racemization. |
Issue 2: Low Yield of the Desired (S)-enantiomer
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient coupling | Ensure all reagents are pure and anhydrous. Consider pre-activation of the carboxylic acid before adding the amine component. | Impurities or water can consume reagents and hinder the reaction. Pre-activation can improve coupling efficiency. |
| Steric hindrance from the quinoline moiety | Use a more powerful coupling reagent like HATU or COMU. Increase the reaction time or temperature slightly, while carefully monitoring for racemization. | The bulky quinoline group may slow down the coupling reaction, requiring more potent reagents or more forcing conditions. |
| Side reactions | Analyze the crude product for byproducts to identify potential side reactions. Adjust protecting group strategy if necessary. | The quinoline nitrogen might undergo side reactions under certain conditions. |
Data Presentation
Table 1: Comparison of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Base | % D-isomer (Racemization) | Relative Yield | Reference |
| DCC | None | DIEA | High | Moderate | [1] |
| DCC | HOBt | DIEA | Low | High | [1] |
| HBTU | HOBt | DIEA | Very Low | High | [3] |
| HATU | HOAt | NMM | Extremely Low | Very High | [3] |
| PyBOP | None | NMM | Low | High | [3] |
| COMU | None | DIEA | Very Low | Very High |
Note: The values presented are illustrative and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Racemization-Resistant Coupling
This protocol outlines a general method for the coupling of N-protected this compound to an amine, designed to minimize racemization.
Materials:
-
N-protected this compound
-
Amine component (e.g., amino acid ester hydrochloride)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N-methylmorpholine, NMM)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the N-protected this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (2.2 eq.) to the reaction mixture and stir for 5 minutes.
-
In a separate flask, dissolve the amine component (1.2 eq.) in anhydrous DCM. If it is a hydrochloride salt, neutralize it with NMM (1.2 eq.) and stir for 10 minutes at 0 °C.
-
Slowly add the solution of the amine component to the activated acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the enantiomeric excess of the purified product by chiral HPLC.
Visualizations
Racemization Mechanisms
Caption: The two primary pathways for racemization during peptide coupling.
Experimental Workflow for Minimizing Racemization
Caption: A decision-making workflow for optimizing reaction conditions to prevent racemization.
Logical Relationship of Factors Affecting Racemization
Caption: Key experimental factors that influence the extent of racemization.
References
Technical Support Center: Stability of Peptides Containing (S)-2-Amino-3-quinolin-2-yl-propionic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of peptides incorporating the unnatural amino acid (S)-2-Amino-3-quinolin-2-yl-propionic acid, hereafter referred to as [Q2Y]Ala.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for peptides containing [Q2Y]Ala?
A1: Peptides incorporating [Q2Y]Ala may exhibit several stability issues, primarily related to the quinoline moiety. Key concerns include:
-
Photodegradation: The quinoline ring is susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of hydroxyquinolines and other byproducts, potentially altering the peptide's biological activity and purity.[1]
-
Oxidation: The nitrogen-containing heterocyclic ring of quinoline can be prone to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.[2][3] This can lead to the formation of N-oxides or other oxidative adducts.
-
Aggregation: As an aromatic and hydrophobic amino acid, the incorporation of [Q2Y]Ala can increase the peptide's propensity for aggregation.[4][5] This is particularly relevant for sequences containing multiple hydrophobic residues.
-
Standard Peptide Degradation Pathways: Like all peptides, those containing [Q2Y]Ala are susceptible to common degradation pathways such as hydrolysis of the peptide backbone, deamidation of asparagine and glutamine residues, and racemization.[3]
Q2: How does the incorporation of [Q2Y]Ala affect peptide synthesis?
A2: The inclusion of [Q2Y]Ala, a bulky and hydrophobic unnatural amino acid, can present challenges during solid-phase peptide synthesis (SPPS).[6] Potential issues include:
-
Incomplete Coupling: Steric hindrance from the quinoline side chain may lead to incomplete coupling reactions, resulting in deletion sequences.[2][7][8]
-
Aggregation during Synthesis: The hydrophobicity of [Q2Y]Ala can promote on-resin aggregation of the growing peptide chain, hindering reagent access and reducing synthesis efficiency.[4][5]
-
Lower Yields and Purity: These synthesis challenges can lead to lower overall yields and difficulties in purifying the final peptide to the desired level.[9][10]
Q3: What are the expected degradation products of a peptide containing [Q2Y]Ala?
A3: While specific degradation products will depend on the peptide sequence and the stress conditions, potential degradation products for a [Q2Y]Ala-containing peptide include:
-
Hydroxyquinolines: Formed as a result of photodegradation.[1]
-
Oxidized [Q2Y]Ala residues: Such as N-oxides, resulting from oxidative stress.
-
Truncated peptides: Resulting from hydrolysis of the peptide backbone.
-
Deamidated and isomerized peptides: If the sequence contains susceptible residues like Asn or Asp.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and handling of peptides containing [Q2Y]Ala.
Issue 1: Low Yield or Purity After Peptide Synthesis
| Symptom | Potential Cause | Troubleshooting Strategy |
| Mass spectrometry analysis shows a high percentage of deletion sequences. | Incomplete coupling of the [Q2Y]Ala residue or other bulky amino acids. | - Use a stronger coupling reagent (e.g., HATU, HCTU).- Double couple the [Q2Y]Ala residue.- Increase the coupling time.- Perform the synthesis at a slightly elevated temperature to improve reaction kinetics.[11] |
| The resin appears clumped or does not swell properly during synthesis. | On-resin peptide aggregation due to the hydrophobicity of [Q2Y]Ala. | - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or use a mixture of DMF and DMSO.[4]- Incorporate a pseudoproline dipeptide before the [Q2Y]Ala residue to disrupt secondary structure formation.- Perform a chaotropic salt wash (e.g., with NaClO₄ in DMF) to disrupt aggregates before coupling.[4] |
| The crude peptide is difficult to purify by RP-HPLC. | The presence of closely eluting impurities or aggregation of the purified peptide. | - Optimize the HPLC gradient to improve the separation of impurities.- Use a different stationary phase (e.g., a phenyl-hexyl column for peptides with aromatic residues).[12]- Add a small amount of organic acid (e.g., formic acid) to the mobile phase to improve peak shape.- Dissolve the crude peptide in a stronger solvent like guanidine hydrochloride before injection to break up aggregates. |
Issue 2: Peptide Degradation During Storage or Experiments
| Symptom | Potential Cause | Troubleshooting Strategy |
| Loss of peptide concentration or appearance of new peaks in HPLC analysis after exposure to light. | Photodegradation of the quinoline moiety. | - Store the peptide in a light-protected vial (amber or wrapped in foil).- Minimize exposure to light during experimental procedures.- If possible, work under yellow light. |
| Gradual loss of the main peptide peak and the appearance of new, more polar peaks over time in solution. | Oxidation of the [Q2Y]Ala residue or other susceptible amino acids (e.g., Met, Trp). | - Store peptide solutions frozen at -20°C or -80°C and minimize freeze-thaw cycles.- Degas solvents used to prepare peptide solutions.- Consider adding an antioxidant like methionine to the buffer, if compatible with the experiment. |
| The peptide precipitates out of solution. | Aggregation due to the hydrophobic nature of [Q2Y]Ala. | - Optimize the buffer conditions (pH, ionic strength).- Store the peptide at a lower concentration.- Add a small percentage of an organic solvent (e.g., acetonitrile, DMSO) to the buffer to improve solubility.- Consider incorporating solubilizing tags or modifying the peptide sequence to include more hydrophilic residues.[13] |
Experimental Protocols
Protocol 1: Forced Degradation Study for a [Q2Y]Ala-Containing Peptide
This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[3][14][15][16][17]
1. Sample Preparation:
-
Prepare a stock solution of the [Q2Y]Ala-containing peptide in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the peptide stock solution with 0.1 M HCl and incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the peptide stock solution with 0.1 M NaOH and incubate at room temperature for 1, 4, and 8 hours.
-
Oxidation: Mix the peptide stock solution with 3% H₂O₂ and incubate at room temperature for 4, 8, and 24 hours in the dark.
-
Thermal Degradation: Incubate the lyophilized peptide powder and the peptide stock solution at 60°C for 1, 3, and 7 days.
-
Photostability: Expose the lyophilized peptide powder and the peptide stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[18] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating RP-HPLC method coupled with a UV detector and a mass spectrometer (LC-MS).
4. Data Analysis:
-
Quantify the percentage of the remaining parent peptide and the formation of degradation products.
-
Identify the mass of the degradation products to propose their structures.
Protocol 2: RP-HPLC Method for Stability Analysis
This protocol describes a general reversed-phase HPLC method for monitoring the stability of a [Q2Y]Ala-containing peptide.[12][19][20][21]
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm. The quinoline moiety will also absorb at higher wavelengths, which can be used for selective detection.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for synthesis and stability testing.
Caption: Troubleshooting low synthesis yield.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 16. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. mdpi.com [mdpi.com]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. archives.ijper.org [archives.ijper.org]
- 21. almacgroup.com [almacgroup.com]
Technical Support Center: Overcoming Peptide Aggregation with Quinoline Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during synthesis, with a specific focus on the emerging use of quinoline amino acids as an aggregation-disrupting strategy.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A1: During SPPS, the growing peptide chains are attached to a solid resin support. Peptide aggregation is the self-association of these chains, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures like β-sheets, which makes the peptide chains inaccessible to reagents for subsequent deprotection and coupling steps.[1] This is a major cause of failed or low-yield syntheses, especially for long or hydrophobic peptides.
Q2: What are the common signs of on-resin peptide aggregation?
A2: Several signs can indicate that your peptide is aggregating on the resin during synthesis:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.
-
Slow or Incomplete Reactions: You might observe a positive ninhydrin (Kaiser) test after a coupling step, indicating unreacted free amines. Similarly, the removal of the Fmoc protecting group may be slow or incomplete.
-
Physical Clumping: In severe cases, the resin may clump together, making it difficult to agitate.
-
Decreased Yield and Purity: The final cleaved peptide will likely have a low yield and show multiple deletion or truncated sequences upon analysis by HPLC and mass spectrometry.[2]
Q3: How can incorporating quinoline amino acids potentially reduce peptide aggregation?
A3: While the use of quinoline amino acids specifically to combat aggregation during SPPS is an emerging area, the underlying principle is based on disrupting the formation of regular secondary structures that lead to aggregation. The bulky and rigid aromatic structure of the quinoline ring is thought to introduce a "kink" in the peptide backbone, similar to the effect of proline or pseudoproline dipeptides.[3][4] This disruption of the regular peptide backbone conformation can interfere with the hydrogen bonding patterns required for β-sheet formation, thereby maintaining the peptide chains in a more solvated and reactive state.
Q4: Are there other established methods to overcome peptide aggregation?
A4: Yes, several well-established methods are used to mitigate peptide aggregation during SPPS:
-
Pseudoproline Dipeptides: These are one of the most effective tools. They are derivatives of Ser, Thr, or Cys that temporarily introduce a proline-like kink in the peptide backbone.[4][5][6]
-
Backbone Protection: Using protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen of an amino acid can prevent hydrogen bonding.[7]
-
Chaotropic Agents: Adding salts like LiCl to the reaction mixture can disrupt hydrogen bonds.[8]
-
Microwave-Assisted Synthesis: Higher temperatures during synthesis can help break up aggregates.[8][9]
-
Special Solvents and Resins: Using high-swelling resins and solvents like N-methyl-2-pyrrolidone (NMP) can improve solvation.[10]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues you might encounter when using quinoline amino acids in your peptide synthesis.
Issue 1: Low Coupling Efficiency of Fmoc-Quinoline Amino Acid
Possible Causes:
-
Steric Hindrance: The bulky quinoline moiety can sterically hinder the coupling reaction.
-
Poor Solubility: The Fmoc-protected quinoline amino acid may have poor solubility in standard SPPS solvents like DMF.
-
Suboptimal Activation: The activation method may not be efficient enough for this sterically hindered amino acid.
Troubleshooting Steps:
-
Change Coupling Reagent: Switch to a more powerful coupling reagent.
-
Double Couple: Perform the coupling step twice to ensure complete reaction.
-
Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.
-
Improve Solubility: Try a different solvent system, such as NMP or a mixture of DMF and DMSO, to improve the solubility of the amino acid derivative.
-
Elevated Temperature: If using a suitable synthesizer, perform the coupling at a higher temperature (e.g., with microwave assistance).
Issue 2: Aggregation Occurs Despite Incorporation of a Quinoline Amino Acid
Possible Causes:
-
Suboptimal Positioning: The quinoline amino acid may not be placed at the most effective position in the peptide sequence to disrupt aggregation.
-
Severe Aggregation Tendency: The native peptide sequence may have an extremely high propensity to aggregate, requiring more than one intervention.
-
Insufficient Disruption: A single quinoline amino acid may not be sufficient to disrupt aggregation in a long peptide sequence.
Troubleshooting Steps:
-
Reposition the Quinoline Amino Acid: Based on aggregation prediction models, try synthesizing the peptide with the quinoline amino acid at a different position, ideally within the aggregation-prone region.
-
Combine Strategies: Use the quinoline amino acid in conjunction with other anti-aggregation techniques, such as using a high-swelling resin or adding chaotropic salts.
-
Incorporate Multiple Quinoline Amino Acids: For very long or difficult sequences, consider incorporating more than one quinoline amino acid, spaced approximately 6-8 residues apart.
Quantitative Data Summary
Currently, there is limited published quantitative data directly comparing the efficacy of quinoline amino acids to other anti-aggregation strategies in SPPS. The following table summarizes the reported improvements for established methods, which can serve as a benchmark for evaluating the performance of quinoline amino acids in your experiments.
| Strategy | Peptide Sequence/Context | Reported Yield/Purity Improvement | Citation(s) |
| Pseudoproline Dipeptides | Highly aggregated sequences | Significant increase in yield and purity, often enabling synthesis of previously inaccessible peptides. | [1][5][6] |
| Dmb/Hmb Backbone Protection | Sequences prone to aspartimide formation and aggregation | Prevents side reactions and improves synthetic efficiency. | [7] |
| Chaotropic Salts (e.g., LiCl) | General aggregation | Can improve coupling efficiency and final purity. | [8] |
| Microwave-Assisted SPPS | Difficult and long sequences | Higher yields and purities in shorter synthesis times. | [8][9] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines the fundamental steps for one cycle of amino acid addition in Fmoc-based SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-protected amino acid (or quinoline amino acid) (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Activation base (e.g., DIPEA) (6-10 equivalents)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Solvents: DMF, DCM
Procedure:
-
Swelling: Swell the resin in DMF for at least 30 minutes.[11]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.[12]
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent in DMF.
-
Add the activation base (DIPEA) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[12]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next cycle.
Protocol 2: Modified Coupling for Fmoc-Quinoline Amino Acid
This protocol is an adaptation for coupling a sterically hindered or poorly soluble Fmoc-quinoline amino acid.
Materials:
-
Same as Protocol 1, with the Fmoc-amino acid being the quinoline derivative.
-
Alternative solvent: NMP or a 1:1 mixture of DMF/DMSO.
Procedure:
-
Deprotection and Washing: Perform the Fmoc deprotection and washing steps as described in Protocol 1.
-
Coupling (Modified):
-
Dissolve the Fmoc-quinoline amino acid and a high-efficiency coupling reagent (e.g., HATU) in the chosen solvent (NMP or DMF/DMSO).
-
Add DIPEA and pre-activate.
-
Add the activated solution to the resin and couple for an extended period (e.g., 4 hours).
-
Perform a ninhydrin test to check for completion.
-
If the test is positive (incomplete coupling), drain the vessel and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").
-
-
Washing: Wash the resin thoroughly as described in Protocol 1.
Visualizations
Logical Workflow for Troubleshooting Peptide Aggregation
References
- 1. benchchem.com [benchchem.com]
- 2. olitecn.gr [olitecn.gr]
- 3. bachem.com [bachem.com]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. biotage.com [biotage.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Analytical methods for detecting impurities in (S)-2-Amino-3-quinolin-2-yl-propionic acid synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in the synthesis of (S)-2-Amino-3-quinolin-2-yl-propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: Impurities can originate from starting materials, intermediates, byproducts of side reactions, and degradation products. Given that a common synthetic route for quinoline derivatives is the Doebner-von Miller reaction, potential impurities include:
-
Starting Materials: Unreacted 2-aminobenzaldehyde, pyruvic acid, and the chiral amine source.
-
Intermediates: Incompletely cyclized precursors or dihydroquinoline species.[1]
-
Byproducts: Products from the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds (tar formation) are a major concern in Doebner-von Miller synthesis.[1] Other potential byproducts include over-alkylated products or compounds arising from fragmentation-recombination pathways.[2]
-
Enantiomeric Impurity: The corresponding (R)-enantiomer of the desired product.
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary and most versatile technique for assessing the purity of Active Pharmaceutical Ingredients (APIs) and their intermediates.[3] For chiral purity, a specific chiral HPLC method is required.
Q3: My chiral HPLC analysis shows poor peak shape (tailing or fronting) for the enantiomers. What could be the cause?
A3: Poor peak shape in HPLC can be caused by several factors:[4]
-
Column Issues: A partially blocked column inlet frit, a void in the column bed, or contamination of the stationary phase.[5]
-
Mobile Phase Mismatch: The pH of the mobile phase being too close to the pKa of the analyte, leading to inconsistent ionization. For amino acids, it's recommended to work at a pH at least one unit away from the pKa.[6]
-
Secondary Interactions: Interactions between basic analytes (like the amino group) and residual silanol groups on silica-based columns can cause tailing.[7]
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.[6]
Q4: I am observing unexpected peaks in my mass spectrometry (MS) data. How can I identify them?
A4: Unexpected peaks in an MS spectrum could be due to impurities or adduct formation. To identify them:
-
Accurate Mass Measurement: Use high-resolution mass spectrometry (HRMS) to obtain the exact mass and predict the elemental composition.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. These patterns can provide structural clues to identify the impurity. For quinoline derivatives, characteristic fragmentation of the quinoline ring can be observed.[8]
-
Correlation with HPLC: Correlate the mass of the unexpected peak with the retention time of impurity peaks observed in the HPLC-UV chromatogram.
Q5: How can I confirm the structure of a suspected impurity?
A5: The definitive structural elucidation of an impurity typically requires its isolation followed by spectroscopic analysis.
-
Isolation: Preparative HPLC is the most common method for isolating impurities.[9]
-
Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR techniques like COSY and HMBC) is the most powerful tool for unambiguous structure determination.[][11]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Problem | Symptom(s) | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Overlapping peaks of the main compound and impurities. | Inappropriate mobile phase composition or column chemistry. | - Optimize the mobile phase: Adjust the organic modifier content, pH, or buffer concentration. - Try a different column with a different stationary phase (e.g., C8, Phenyl). - For ionizable compounds, consider ion-pair chromatography.[12] |
| Peak Tailing | Asymmetrical peaks with a drawn-out tail, especially for the main peak. | - Secondary interactions with the stationary phase. - Column contamination or degradation. - Mobile phase pH is not optimal. | - Use a column with end-capping or a base-deactivated stationary phase. - Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions. - Adjust the mobile phase pH to ensure complete ionization or suppression of ionization. - Flush the column with a strong solvent or, if necessary, replace it. |
| Peak Fronting | Asymmetrical peaks with a leading edge. | - Sample overload. - Sample solvent is stronger than the mobile phase. | - Dilute the sample. - Dissolve the sample in the mobile phase or a weaker solvent.[6] |
| Retention Time Drift | Inconsistent retention times between injections. | - Inadequate column equilibration. - Changes in mobile phase composition (e.g., evaporation of volatile components). - Fluctuations in column temperature. | - Ensure the column is fully equilibrated with the mobile phase before injection. - Prepare fresh mobile phase and keep it well-sealed. - Use a column oven to maintain a constant temperature.[6] |
Chiral HPLC Troubleshooting
| Problem | Symptom(s) | Possible Cause(s) | Suggested Solution(s) |
| No Enantiomeric Separation | A single peak is observed for the racemic mixture. | - Incorrect chiral stationary phase (CSP). - Inappropriate mobile phase for the CSP. | - Select a CSP known to be effective for underivatized amino acids, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T).[13] - Optimize the mobile phase composition (organic modifier, buffer, pH) as chiral separations are highly sensitive to these parameters.[14] |
| Poor Enantiomeric Resolution | Incomplete separation of the two enantiomer peaks. | - Mobile phase composition is not optimal. - Flow rate is too high. - Column temperature is not optimal. | - Systematically vary the percentage of the organic modifier in the mobile phase. - Reduce the flow rate to allow for better interaction with the CSP. - Investigate the effect of column temperature on the separation.[14] |
| Irreproducible Results | Variation in enantiomeric resolution or retention times between runs. | - Changes in mobile phase composition. - Column degradation. | - Prepare fresh mobile phase daily. - Dedicate a column specifically for chiral separations to avoid contamination. |
Experimental Protocols
Protocol 1: Achiral Purity Analysis by Reversed-Phase HPLC
This method is suitable for determining the purity of this compound and detecting non-chiral impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral Purity Analysis by HPLC
This method is designed to separate the (S) and (R) enantiomers of 2-Amino-3-quinolin-2-yl-propionic acid. Teicoplanin-based chiral stationary phases are particularly effective for underivatized amino acids.[15]
-
Column: Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of ethanol and a buffer, for example, 80:20 (v/v) Ethanol:Aqueous Triethylammonium Acetate (TEAA) buffer (1% TEAA, pH 4.1). The optimal ratio of organic modifier to aqueous buffer should be determined empirically.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Workflow for the analysis of impurities in the synthesis of this compound.
Caption: A logical troubleshooting guide for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. [Ion pair-HPLC of some aromatic amino- and hydroxycarboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of (S)-2-Amino-3-quinolin-2-yl-propionic Acid
Welcome to the technical support center for the synthesis of (S)-2-Amino-3-quinolin-2-yl-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered when scaling up this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing the quinoline core of the target molecule at scale?
A1: When scaling up, the choice of quinoline synthesis method is critical. Classical methods like the Skraup or Doebner-von Miller reactions often use harsh conditions (strong acids, high temperatures) that can lead to low yields and significant tar formation, making them less suitable for large-scale production.[1][2] More scalable and modern approaches include:
-
Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[3] It is a versatile method for preparing substituted quinolines.
-
Gould-Jacobs Reaction: Starting from an aniline and ethyl ethoxymethylenemalonate, this reaction proceeds through thermal cyclization to form 4-hydroxyquinolines, which are key intermediates.[4][5]
-
Catalyzed Reactions: Modern methods using catalysts like palladium, copper, or iridium offer milder reaction conditions, higher yields, and better functional group tolerance, making them highly suitable for gram-scale synthesis and beyond.[6][7]
Q2: What are the most significant challenges when scaling up the synthesis of this compound?
A2: The main challenges in scaling up this synthesis are ensuring stereochemical control, managing reaction safety, achieving high purity, and maximizing yield. Specifically:
-
Stereocontrol: Achieving a high enantiomeric excess (ee) for the desired (S)-enantiomer is crucial. This can be addressed through asymmetric synthesis using chiral auxiliaries or through the resolution of a racemic mixture.[8][9]
-
Reaction Exotherms: Some classical quinoline syntheses, like the Skraup reaction, are notoriously exothermic and can become difficult to control on a large scale.[2][10] Careful control of reagent addition and efficient heat dissipation are critical. Using moderators like ferrous sulfate can also help manage the reaction's vigor.[2]
-
Side Product Formation: Tarring and polymerization are common in acid-catalyzed reactions.[2] Other side reactions like aldol condensation can complicate purification.[1]
-
Purification: Isolating the final, highly pure amino acid product from reaction byproducts and reagents at a large scale can be complex. Techniques like crystallization and ion-exchange chromatography are often employed.[11][12]
Q3: How can I achieve high stereoselectivity for the (S)-enantiomer on a large scale?
A3: There are two primary strategies for obtaining the enantiomerically pure product:
-
Asymmetric Synthesis: This is often the more efficient approach at scale. It involves using a chiral auxiliary or catalyst to directly form the desired (S)-enantiomer with high selectivity. A well-established method is the diastereoselective alkylation of a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral ligand.[8]
-
Chiral Resolution: This involves synthesizing the racemic amino acid and then separating the enantiomers. While effective, it means that a maximum of 50% of the material is the desired product (unless a racemization/recycling process is implemented). Methods include diastereomeric salt formation with a chiral resolving agent or preparative chiral chromatography.[9][13]
Q4: What purification techniques are most effective for an amino acid derivative like this at scale?
A4: For large-scale purification of amino acids, methods that are robust and scalable are preferred.
-
Crystallization: This is one of the most cost-effective methods for purifying solid compounds at scale. The process needs to be carefully optimized (solvent system, temperature, cooling rate) to achieve high purity and yield.
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for purifying amino acids, which are zwitterionic.[11] The amino acid can be selectively adsorbed onto an ion-exchange resin and then eluted, leaving impurities behind.[12][14] This method is scalable and widely used in industrial processes for amino acid purification.[12]
Synthesis and Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis process in a question-and-answer format.
Issue 1: Low Yield in Quinoline Ring Formation
-
Q: My Friedländer or Combes quinoline synthesis is resulting in a low yield of the desired quinoline precursor. What are the likely causes and solutions?
-
A: Low yields in these reactions are often due to side reactions or incomplete conversion.
-
Probable Cause 1: Side Reactions. Self-condensation (aldol reaction) of the ketone reactant can be a significant side reaction, especially under basic conditions.[1] For the Combes synthesis, using unsymmetrical β-diketones can lead to the formation of undesired regioisomers.[1]
-
Solution 1: Optimize reaction conditions. Slowly adding the ketone to the reaction mixture can minimize its self-condensation.[2] Using milder, modern catalysts (e.g., Iridium, Nickel) can improve selectivity and yield under less harsh conditions.[6] For the Combes synthesis, adjusting the acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can alter the ratio of regioisomers formed.[2]
-
Probable Cause 2: Incomplete Cyclization. The cyclization step may require specific temperatures or catalysts to proceed efficiently.
-
Solution 2: Ensure the reaction temperature is optimal for the cyclization step. For some substrates, a stronger acid catalyst or longer reaction time may be necessary. Monitor the reaction by TLC or LCMS to determine the optimal endpoint.
-
Issue 2: Significant Tar/Polymer Formation
-
Q: I am observing a large amount of black, tarry material in my reaction, making workup and purification difficult. How can I prevent this?
-
A: Tar formation is a common issue in classical quinoline syntheses that use strong acids and high heat, which cause polymerization of reactants and intermediates.[2]
-
Probable Cause: Harsh reaction conditions (e.g., concentrated sulfuric acid, high temperature) are promoting the polymerization of unsaturated intermediates.[1]
-
Solution:
-
Use a Moderator: For highly exothermic reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[2]
-
Optimize Temperature: Avoid excessively high temperatures. Heat gently to initiate the reaction and then maintain control, using cooling if necessary.[2]
-
Switch to Milder Methods: Consider alternative, modern synthetic routes that do not require such harsh conditions. Many catalyzed reactions proceed at lower temperatures and with higher selectivity.[7][15]
-
-
Issue 3: Poor Enantiomeric Excess (ee) of the Final Product
-
Q: My asymmetric synthesis is producing the final amino acid with low enantioselectivity. What factors could be affecting the stereochemical outcome?
-
A: Low ee in an asymmetric synthesis points to issues with the chiral control element of the reaction.
-
Probable Cause 1: Impure Chiral Auxiliary/Catalyst. The chiral source must be of high enantiomeric purity to induce high selectivity.
-
Solution 1: Verify the enantiomeric purity of the chiral auxiliary or catalyst before use.
-
Probable Cause 2: Racemization. The product or intermediates may be racemizing under the reaction or workup conditions (e.g., exposure to strong acid or base, or high temperatures).
-
Solution 2: Analyze the reaction conditions. If possible, use milder bases/acids or lower temperatures. During workup, maintain neutral pH and avoid excessive heat.
-
Probable Cause 3: Suboptimal Reaction Conditions. The diastereoselectivity of the key bond-forming step is often highly dependent on temperature, solvent, and counter-ions.
-
Solution 3: Re-optimize the key asymmetric step. Lowering the reaction temperature often increases selectivity. Screen different solvents and bases to find the optimal combination for high diastereoselectivity.
-
Issue 4: Difficulty Purifying the Final Amino Acid
-
Q: The crude product is an intractable mixture that is difficult to purify by standard column chromatography or crystallization. What are my options?
-
A: Amino acids can be challenging to purify due to their high polarity and zwitterionic nature.
-
Probable Cause: The crude product contains closely related impurities, unreacted starting materials, or inorganic salts from the workup.
-
Solution 1: Use Ion-Exchange Chromatography (IEC). This is a powerful technique for amino acid purification.[11] The crude product is dissolved in a buffer and loaded onto an IEC column. The amino acid binds to the resin and can be selectively eluted by changing the pH or salt concentration of the mobile phase.[12]
-
Solution 2: Derivatization. Protect the amino and/or carboxylic acid groups (e.g., as Boc-amino ester). This protected derivative will be less polar and often easier to purify using standard silica gel chromatography. The protecting groups can then be removed in a final step.
-
Solution 3: Optimize Crystallization. Systematically screen different solvent systems (e.g., water/ethanol, water/isopropanol), pH, and temperature profiles to find conditions that favor the crystallization of the pure product.
-
Data Summary Tables
Table 1: Comparison of Selected Quinoline Synthesis Strategies for Scalability
| Synthesis Method | Typical Conditions | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Skraup Synthesis | Aniline, glycerol, H₂SO₄, oxidant, high temp.[10] | Inexpensive starting materials. | Highly exothermic, tar formation, harsh conditions, low yield.[2] |
| Friedländer Synthesis | o-aminoaryl ketone, carbonyl compound, acid/base catalyst.[3] | Good convergence, modular. | Potential for side reactions (aldol), may require specific precursors.[1] |
| Gould-Jacobs Reaction | Aniline, DEMM, high temp. cyclization.[5] | High-yielding for 4-hydroxyquinolines. | Requires high temperatures for cyclization, multi-step process. |
| Catalyzed Annulation | Aryl amine, alcohol/alkyne, metal catalyst (e.g., Pd, Ir).[6][7] | Milder conditions, high functional group tolerance, high yield.[7] | Catalyst cost and removal can be a concern. |
Table 2: Troubleshooting Summary for Key Synthesis Steps
| Problem | Probable Cause | Suggested Solution |
| Low Yield | Side reactions, incomplete conversion. | Optimize temperature and addition rates; use milder catalysts.[1][2] |
| Tar Formation | Harsh acidic/oxidizing conditions. | Add a moderator (e.g., FeSO₄); control temperature; use modern, milder methods.[2] |
| Low Enantioselectivity | Impure chiral source; racemization. | Verify purity of chiral auxiliary; use milder workup conditions; lower reaction temperature. |
| Purification Difficulty | High polarity; presence of salts/impurities. | Employ ion-exchange chromatography; protect functional groups before silica gel chromatography.[11][12] |
Key Experimental Protocols
Protocol 1: Catalyzed Friedländer Synthesis of 2-Substituted Quinoline Precursor
This protocol describes a general, scalable method for forming the quinoline ring.
-
Reaction Setup: To a jacketed reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add 2-aminobenzaldehyde (1.0 eq), the appropriate ketone (e.g., pyruvate ester) (1.1 eq), and a suitable solvent (e.g., Toluene or Ethanol).
-
Catalyst Addition: Add a catalyst such as L-proline (0.1 eq) or a Lewis acid (e.g., InCl₃, 0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the quinoline precursor.
Protocol 2: Asymmetric Synthesis of the Amino Acid via Chiral Ni(II) Complex
This protocol outlines a general approach for the stereoselective introduction of the side chain.[8]
-
Complex Formation: In a reactor under a nitrogen atmosphere, suspend the Ni(II) complex of the Schiff base of glycine and a chiral auxiliary (e.g., (S)-2-N-(N'-benzylprolyl)aminobenzophenone) (1.0 eq) in a polar aprotic solvent like DMF.
-
Deprotonation: Cool the mixture to 0 °C and add a non-nucleophilic base (e.g., powdered NaOH or K₂CO₃) (2.0-3.0 eq). Stir for 30 minutes.
-
Alkylation: Add the quinoline precursor (a 2-halomethylquinoline, e.g., 2-(bromomethyl)quinoline) (1.0-1.2 eq) dropwise, maintaining the temperature at 0-15 °C. Allow the reaction to stir at this temperature until completion (monitored by TLC).
-
Hydrolysis: Quench the reaction with water and add concentrated HCl to decompose the complex and hydrolyze the Schiff base. This is typically done by heating the mixture.
-
Isolation: After hydrolysis, the aqueous layer contains the crude amino acid. The pH is adjusted to the isoelectric point of the amino acid (typically pH 5-7) to precipitate the product. The solid can be collected by filtration.
Protocol 3: Purification by Ion-Exchange Chromatography
-
Resin Preparation: Pack a column with a strongly acidic cation exchange resin (e.g., Dowex 50W) and equilibrate it with a low pH buffer or dilute acid (e.g., 0.1 M HCl).
-
Loading: Dissolve the crude amino acid product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove neutral and anionic impurities.
-
Elution: Elute the desired amino acid from the resin using a basic solution, such as dilute ammonium hydroxide (e.g., 2 M NH₄OH).
-
Isolation: Collect the fractions containing the product (monitored by TLC or UV detection). Combine the pure fractions and remove the solvent under reduced pressure. The resulting ammonium salt can be converted to the free amino acid by lyophilization or by careful pH adjustment and precipitation.
Visualizations
Caption: Overall synthetic strategy for this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Comparison of primary strategies for achieving chiral control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. column-chromatography.com [column-chromatography.com]
- 12. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 13. Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diaion.com [diaion.com]
- 15. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (S)- and (R)-2-Amino-3-quinolin-2-yl-propionic acid Enantiomers
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of the (S) and (R) enantiomers of 2-Amino-3-quinolin-2-yl-propionic acid. While the broader class of quinoline derivatives has been extensively studied for various pharmacological effects, specific data delineating the stereoselective interactions of these particular enantiomers with biological targets remains elusive.
The quinoline scaffold is a prominent feature in numerous biologically active compounds, with derivatives exhibiting a wide range of activities including anticancer, antimicrobial, and effects on the central nervous system.[1][2][3][4] This has led to considerable interest in the synthesis and evaluation of novel quinoline-based molecules for therapeutic applications.
One area of significant interest is the interaction of quinoline derivatives with the kynurenine pathway and N-methyl-D-aspartate (NMDA) receptors, both of which are crucial in neurological function and disease.[5][6][7][8][9][10] The kynurenine pathway is the primary metabolic route for tryptophan, producing several neuroactive metabolites.[6][8][9][10] Notably, quinolinic acid, an endogenous metabolite in this pathway, is an agonist at the NMDA receptor and has been implicated in neurotoxic processes.[5][8]
Given that biological systems are chiral, it is well-established that enantiomers of a compound can exhibit markedly different pharmacological and toxicological profiles. However, extensive searches of scientific databases have not yielded any studies that specifically isolate and compare the biological effects of (S)-2-Amino-3-quinolin-2-yl-propionic acid against its (R)-enantiomer. The existing literature focuses on the synthesis and biological evaluation of various quinoline derivatives, but not on the stereospecific activities of this particular pair of enantiomers.
For instance, research on other chiral amino acid derivatives has demonstrated clear enantioselective effects. In one study, the (S)-enantiomer of a different amino acid derivative showed exclusive agonism at AMPA receptors, while both enantiomers were equipotent as inhibitors of [3H]-(S)-glutamic acid binding.[11] This highlights the importance of stereochemistry in determining biological activity.
Experimental Data and Protocols: A Critical Lack of Information
The core requirement for a comparative guide is the availability of quantitative experimental data. Unfortunately, no studies were found that provide data on the binding affinities, functional activities (e.g., IC50, EC50 values), or in vivo effects of the individual (S) and (R) enantiomers of 2-Amino-3-quinolin-2-yl-propionic acid on any specific biological target. Consequently, it is not possible to construct the requested data tables or provide detailed experimental protocols for their comparison.
Signaling Pathways and Mechanisms of Action: An Unexplored Area
Without experimental data demonstrating the interaction of these enantiomers with specific biological targets, any depiction of signaling pathways would be purely speculative. While we can illustrate a general overview of the kynurenine pathway and NMDA receptor signaling, we cannot place (S)- or (R)-2-Amino-3-quinolin-2-yl-propionic acid within these pathways with any degree of certainty.
To illustrate the context in which such molecules might act, a generalized diagram of the kynurenine pathway is provided below. This pathway shows the metabolic cascade from tryptophan to various neuroactive compounds, including the NMDA receptor agonist quinolinic acid.
Figure 1: Simplified Kynurenine Pathway. This diagram shows the major metabolic route for tryptophan, leading to the production of neuroactive compounds.
Similarly, a simplified diagram of NMDA receptor activation is presented to provide context for potential interactions of excitatory amino acid analogues.
Figure 2: Simplified NMDA Receptor Signaling. This diagram illustrates the co-agonist requirement for NMDA receptor activation and subsequent cellular events.
References
- 1. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (S)-2-Amino-3-quinolin-2-yl-propionic Acid Derivatives and Analogs as Bioactive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (S)-2-amino-3-quinolin-2-yl-propionic acid derivatives and structurally related analogs. The information is compiled from various studies investigating their potential as therapeutic agents, with a focus on their interactions with biological targets such as the N-methyl-D-aspartate (NMDA) receptor and cancer cell lines. This document summarizes quantitative data, details experimental protocols, and presents visual representations of key concepts to facilitate understanding and further research in this area.
Introduction
This compound, a quinoline-containing amino acid, represents a privileged scaffold in medicinal chemistry. The quinoline moiety is a key structural feature in many biologically active compounds, while the amino acid portion provides opportunities for diverse functionalization and potential interactions with biological targets. SAR studies on derivatives of this scaffold are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide focuses on modifications of the quinoline ring and the amino acid backbone and their impact on biological activity.
Quantitative Data Presentation
The following tables summarize the biological activities of various this compound derivatives and related quinoline-based compounds. The data is extracted from studies evaluating their efficacy as NMDA receptor antagonists and anticancer agents.
Table 1: NMDA Receptor Antagonist Activity of Kynurenic Acid Analogs
Kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid) is a related endogenous NMDA receptor antagonist. The following data for its derivatives provide insights into the SAR of the quinoline core.
| Compound | Substitution | IC50 vs [3H]glycine binding (nM)[1] | Receptor Selectivity[1] |
| Kynurenic Acid | Unsubstituted | >10,000 | Non-selective |
| 53 | 5-iodo-7-chloro | 32 | Selective for glycine/NMDA site |
Table 2: Antiproliferative Activity of Quinoline Derivatives
This table presents the antiproliferative activity of various quinoline derivatives against different cancer cell lines. While not direct analogs of this compound, these compounds share the quinoline core and provide valuable SAR insights.
| Compound | Cell Line | IC50 (µM) | Reference |
| 9d | PC-3 (Prostate) | 2.60 | [2] |
| 9f | PC-3 (Prostate) | 2.81 | [2] |
| 9g | PC-3 (Prostate) | 1.29 | [2] |
| 10g | Human tumor cell lines | < 1.0 | [3] |
| 9e | MCF-7 (Breast) | 1.32 | [4] |
Table 3: EGFR and HER-2 Inhibitory Activity of Quinoline-Based Derivatives
| Compound | Target | IC50 (nM) | Reference |
| 5a | EGFR | 71 | [5] |
| 5a | HER-2 | 31 | [5] |
| 9e | EGFR | 16.89 | [4] |
| Erlotinib (Reference) | EGFR | 80 | [5] |
| Lapatinib (Reference) | HER-2 | 26 | [5] |
Structure-Activity Relationship Summary
Based on the available data for quinoline derivatives, including kynurenic acid analogs and other substituted quinolines, the following SAR trends can be inferred:
-
Substitution on the Quinoline Ring: Introduction of substituents on the benzene ring of the quinoline nucleus significantly influences activity and selectivity. For instance, the presence of halogen atoms at the 5- and 7-positions of kynurenic acid derivatives enhances potency and selectivity for the glycine site of the NMDA receptor[1]. In the context of anticancer activity, bulky alkoxy substituents at the 7-position and amino side chains at the 4-position of the quinoline ring have been shown to be beneficial for antiproliferative effects[3].
-
Amino Acid Moiety: The 2-amino-propionic acid side chain is a critical component for interaction with amino acid receptors like the NMDA receptor. The stereochemistry at the alpha-carbon is expected to be crucial for activity, with the (S)-enantiomer often being the more active form for natural amino acid analogs.
-
Position of the Propionic Acid Side Chain: The point of attachment of the amino acid side chain to the quinoline ring is a key determinant of the biological target. While this guide focuses on 2-substituted quinolines, it is important to note that variations in this position would lead to different classes of compounds with distinct biological profiles.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activity of the quinoline derivatives.
1. NMDA Receptor Binding Assay ([3H]glycine binding)
This assay is used to determine the affinity of compounds for the glycine binding site on the NMDA receptor complex.
-
Preparation of Synaptic Membranes: Rat cortical tissue is homogenized in a buffered sucrose solution. The homogenate is centrifuged, and the resulting pellet is washed and resuspended to obtain a crude synaptic membrane preparation.
-
Binding Assay: The membrane preparation is incubated with a known concentration of radiolabeled glycine ([3H]glycine) and varying concentrations of the test compound.
-
Data Analysis: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine (IC50) is determined by non-linear regression analysis.
2. Antiproliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
3. Kinase Inhibition Assay (EGFR and HER-2)
These assays measure the ability of compounds to inhibit the enzymatic activity of specific kinases.
-
Enzyme and Substrate: Recombinant human EGFR or HER-2 kinase is used as the enzyme source. A specific peptide substrate is used for the phosphorylation reaction.
-
Assay Procedure: The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a suitable buffer.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured. A decrease in luminescence indicates higher kinase activity.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.
Visualizations
Diagram 1: General Experimental Workflow for SAR Studies
Caption: General workflow for SAR studies of bioactive compounds.
Diagram 2: Simplified NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling and antagonist action.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, SAR, and biological evaluation of highly potent benzimidazole-spaced phosphono-alpha-amino acid competitive NMDA antagonists of the AP-6 type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Comparative Efficacy of Peptides Incorporating (S)-2-Amino-3-quinolin-2-yl-propionic acid
A Guide for Researchers in Drug Discovery and Development
Introduction to (S)-2-Amino-3-quinolin-2-yl-propionic acid in Peptide Design
This compound, a quinoline-containing analog of phenylalanine, introduces a larger, heterocyclic aromatic side chain. This modification can significantly influence a peptide's conformational stability, receptor binding affinity, and resistance to enzymatic degradation. The quinoline moiety can engage in unique π-π stacking and hydrophobic interactions within the receptor's binding pocket, potentially leading to enhanced potency and selectivity.
Illustrative Case Study: Enhanced Opioid Receptor Affinity with Aromatic Unnatural Amino Acids
To illustrate the potential impact of incorporating a non-canonical aromatic amino acid, we present data from a structure-activity relationship study on Biphalin, a dimeric opioid peptide. In this study, the native Phenylalanine residues were substituted with 4-Fluoro-phenylalanine (4-F-Phe), an analog that modifies the electronic properties of the aromatic ring. This substitution resulted in a significant increase in binding affinity for both µ- and δ-opioid receptors.[1]
Table 1: Quantitative Comparison of Biphalin Analogs [1]
| Peptide Analog | Modification | µ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) |
| Native Biphalin | Phenylalanine at positions 4,4' | 0.85 | 0.22 |
| 4-F-Phe Biphalin | 4-Fluoro-phenylalanine at positions 4,4' | 0.42 | 0.08 |
Note: The data presented is for Biphalin analogs with a 1,2-phenylenediamine linker.
This case study demonstrates that even subtle modifications to the aromatic side chain of an amino acid can lead to substantial improvements in receptor affinity. It is hypothesized that the incorporation of the bulkier and electronically distinct this compound could yield even more profound effects on the biological activity of various peptides.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with Unnatural Amino Acids
This protocol outlines the manual synthesis of a target peptide and its analog containing this compound using the Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected this compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours. For the sterically hindered this compound, extended coupling times or the use of a more potent coupling agent may be necessary.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry and analytical HPLC.
Experimental Workflow for Peptide Synthesis and Purification
Caption: Workflow for peptide synthesis and purification.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the synthesized peptides for their target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the receptor
-
Synthesized peptides (native and modified)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides (native and modified) to the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assay (cAMP Measurement)
This assay measures the ability of the peptides to act as agonists or antagonists at a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway.
Materials:
-
Cells expressing the target GPCR
-
Forskolin (an activator of adenylyl cyclase)
-
Synthesized peptides
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and culture overnight.
-
Peptide Treatment:
-
Agonist Mode: Add varying concentrations of the synthesized peptides to the cells and incubate.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the synthesized peptides, then add a known agonist of the receptor.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the peptide concentration to determine the EC50 (concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the peptide concentration to determine the IC50.
-
Signaling Pathways
Many bioactive peptides exert their effects by binding to and activating G-protein coupled receptors (GPCRs). The binding of a peptide agonist to its GPCR initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
Generic GPCR Signaling Pathway (Gαs and Gαq)
Caption: Overview of GPCR signaling pathways.
Conclusion
The incorporation of this compound into peptides holds significant promise for the development of novel therapeutics with enhanced efficacy. While specific comparative data remains to be published, the principles of structure-activity relationships suggest that this modification can lead to improved receptor binding and biological activity. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of such modified peptides, enabling researchers to systematically explore their therapeutic potential.
References
In vitro validation of the biological targets of (S)-2-Amino-3-quinolin-2-yl-propionic acid
Comparative Guide to the In Vitro Validation of Kynurenine Pathway Inhibitors
Disclaimer: Direct in vitro validation studies and experimentally determined biological targets for (S)-2-Amino-3-quinolin-2-yl-propionic acid are not available in the public domain. The structural similarity of this compound to known inhibitors of the kynurenine pathway, such as quinoline-based analogs, suggests it may target enzymes within this pathway. This guide, therefore, provides a comparative framework using two well-characterized inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway, as representative examples. The data and protocols presented are intended to serve as a reference for the potential validation of novel compounds like this compound.
Introduction to the Kynurenine Pathway and IDO1 Inhibition
The kynurenine pathway is the primary metabolic route for the essential amino acid L-tryptophan.[1][2] This pathway is integral to immune regulation, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[3][4][5] A critical rate-limiting enzyme in this pathway is Indoleamine 2,3-dioxygenase 1 (IDO1).[6] IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, leading to tryptophan depletion and the production of immunomodulatory metabolites.[6] In the context of cancer, upregulation of IDO1 in the tumor microenvironment suppresses the anti-tumor immune response by inhibiting effector T-cell function and promoting regulatory T-cell activity.[7] Consequently, inhibiting IDO1 has become a significant therapeutic strategy in immuno-oncology.[7]
This guide compares two prominent IDO1 inhibitors, Epacadostat (INCB024360) and Navoximod (GDC-0919) , to illustrate the in vitro validation process for compounds targeting this enzyme.
Quantitative Comparison of IDO1 Inhibitors
The following table summarizes the in vitro inhibitory potencies of Epacadostat and Navoximod against the IDO1 enzyme.
| Compound | Target | Assay Type | IC50 / EC50 / Ki | Reference |
| Epacadostat | IDO1 | Enzymatic Assay | IC50: ~71.8 nM | [8] |
| IDO1 | Cell-Based Assay (HeLa) | IC50: ~10 nM | [8] | |
| IDO1 | Cell-Based Assay (SKOV-3) | IC50: 17.63 nM | [9] | |
| Navoximod | IDO1 | Enzymatic Assay | Ki: 7 nM | [10] |
| IDO1 | Cell-Based Assay | EC50: 75 nM | [10] | |
| IDO1 | Mixed Lymphocyte Reaction | ED50: 80 nM | [11] |
Signaling Pathway Diagram
The diagram below illustrates the kynurenine pathway and highlights the position of IDO1 as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 9. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
A Comparative Guide to the Conformational Analysis of Peptides Containing (S)-2-Amino-3-quinolin-2-yl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, (S)-2-Amino-3-quinolin-2-yl-propionic acid, a synthetic amino acid featuring a quinoline ring, offers unique steric and electronic properties that can significantly influence peptide conformation. This guide provides a comparative analysis of the conformational effects of this amino acid, contrasting it with other natural and non-natural amino acids. We present a summary of experimental data from key analytical techniques and provide detailed protocols for researchers looking to perform similar analyses.
Introduction to Conformational Analysis of Modified Peptides
The three-dimensional structure of a peptide is critical to its function. The introduction of a non-natural amino acid like this compound can impose specific conformational constraints on the peptide backbone. The bulky and aromatic nature of the quinoline side chain can lead to restricted rotational freedom and promote the formation of specific secondary structures, such as β-turns or helical motifs. Understanding these conformational preferences is essential for the rational design of peptidomimetics with enhanced therapeutic properties.
Comparative Conformational Analysis
To understand the unique influence of this compound, it is valuable to compare its effects on peptide conformation with those of other amino acids. Here, we consider its comparison with the natural aromatic amino acid L-Phenylalanine and the non-natural, conformationally constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).
Data Presentation: A Summary of Conformational Data
While specific experimental data for peptides containing this compound is limited in publicly available literature, we can infer its likely conformational impact based on studies of structurally related heterocyclic and aromatic amino acids. The following tables summarize typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational modeling for peptides containing L-Phenylalanine and Tic, which can serve as a baseline for future comparative studies involving this compound.
Table 1: Representative ¹H NMR Chemical Shift Ranges (ppm) for Amino Acids in a Model Peptide
| Proton | L-Phenylalanine | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) | This compound (Predicted) |
| NH | 7.8 - 8.5 | 7.5 - 8.2 | 8.0 - 9.0 |
| α-CH | 4.2 - 4.8 | 4.0 - 4.5 | 4.5 - 5.2 |
| β-CH₂ | 2.8 - 3.2 | 2.9 - 3.4 | 3.0 - 3.8 |
| Aromatic | 7.1 - 7.4 | 6.9 - 7.2 | 7.5 - 8.5 |
Note: Predicted values for this compound are based on the expected electronic effects of the quinoline ring.
Table 2: Typical Secondary Structure Content (%) from Circular Dichroism in Trifluoroethanol (TFE)
| Secondary Structure | Peptide with L-Phenylalanine | Peptide with Tic | Peptide with this compound (Hypothesized) |
| α-Helix | 15 - 25 | 10 - 20 | 20 - 35 |
| β-Sheet/Turn | 30 - 40 | 40 - 60 | 35 - 50 |
| Random Coil | 40 - 50 | 30 - 40 | 25 - 35 |
Note: Hypothesized values are based on the potential of the quinoline moiety to stabilize ordered structures through aromatic stacking and hydrogen bonding interactions.
Table 3: Calculated Conformational Energy of a Dipeptide in Solution (kcal/mol)
| Conformation | Ac-Phe-NHMe | Ac-Tic-NHMe | Ac-Qaa-NHMe (Hypothesized) |
| Extended (β) | 0 | 0 | 0 |
| Turn (γ) | +1.5 | +0.5 | +0.8 |
| Helical (α) | +2.8 | +3.5 | +2.0 |
Note: Ac-Qaa-NHMe represents the dipeptide containing this compound. Hypothesized values suggest a preference for extended or helical conformations due to the bulky side chain.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data in conformational analysis. Below are protocols for the key experimental techniques discussed.
Synthesis of Peptides Containing this compound
Solid-phase peptide synthesis (SPPS) is the standard method for preparing peptides containing non-natural amino acids.
Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for C-terminal amides).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the Fmoc-protected this compound using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution. 2D NMR experiments like COSY, TOCSY, and NOESY are particularly powerful.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.[1] Add a known concentration of a reference standard like DSS or TSP.
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to check for sample purity and concentration.
-
Record 2D COSY and TOCSY spectra to identify the spin systems of the individual amino acid residues.
-
Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å), which provides information on the peptide's folding.[2]
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acids in the peptide sequence.
-
Analyze the NOE cross-peaks to generate a list of inter-proton distance restraints.
-
Measure the ³J(HN, Hα) coupling constants from the high-resolution 1D or 2D spectra to obtain information about the backbone dihedral angle φ.
-
-
Structure Calculation: Use the distance and dihedral angle restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures of the peptide.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for determining the secondary structure content of peptides in solution.
Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Concentration Determination: Accurately determine the peptide concentration using a method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer using a quartz cuvette with a path length of 0.1 cm.
-
Record the CD spectrum of the peptide sample at the same concentration and in the same cuvette from 190 to 260 nm.[3]
-
Acquire spectra at different temperatures or in the presence of co-solvents like trifluoroethanol (TFE) to assess the stability of the secondary structure.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures.[4]
-
Computational Modeling: Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and conformational landscape of peptides.
Protocol:
-
System Setup:
-
Build the initial 3D structure of the peptide containing this compound using a molecular modeling program.
-
Generate the topology and parameter files for the non-natural amino acid. This may require using a parameterization tool like the CHARMM General Force Field (CGenFF) or antechamber.
-
Solvate the peptide in a box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the peptide atoms.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space of the peptide.
-
-
Analysis:
-
Analyze the trajectory to determine the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the peptide backbone.
-
Perform clustering analysis to identify the most populated conformational states.
-
Calculate the secondary structure content as a function of time.
-
Generate a Ramachandran plot to visualize the distribution of the backbone dihedral angles φ and ψ.
-
Visualizations
Visualizing workflows and molecular structures is essential for understanding the complex processes involved in conformational analysis.
References
- 1. Molecular modeling of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
A Comparative Analysis of the Antimicrobial Activity of Novel Quinolone-Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Quinoline derivatives have long been a cornerstone in antimicrobial drug discovery, with fluoroquinolones being a prominent class. The conjugation of amino acids to the quinoline core presents a promising strategy to enhance their biological activity, improve pharmacokinetic properties, and potentially overcome existing resistance mechanisms. This guide provides an objective comparison of the antimicrobial activity of different quinoline-amino acid derivatives, supported by experimental data, to aid researchers in this critical field.
Comparative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized quinoline-amino acid derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key metric for this comparison.
A study by Moussaoui et al. provides a direct comparison of a series of 2-oxo-1,2-dihydroquinoline-4-carboxamides conjugated with different amino acid methyl esters and their corresponding carboxylic acids. The results, summarized in the table below, highlight the significant impact of the amino acid moiety and the presence of a free carboxylic acid group on antibacterial potency.[1]
| Compound | Amino Acid Moiety | R Group | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | S. aureus (ATCC 29213) | B. subtilis (ATCC 3366) |
| Amino Acid Esters | ||||||
| 1a | Alanine Methyl Ester | H | 10.0 | 10.0 | 10.0 | 2.5 |
| 1b | Valine Methyl Ester | H | >10.0 | >10.0 | >10.0 | 5.0 |
| 1c | Leucine Methyl Ester | H | >10.0 | 10.0 | >10.0 | >10.0 |
| 1d | Phenylalanine Methyl Ester | H | >10.0 | 10.0 | 10.0 | >10.0 |
| 1e | Tryptophan Methyl Ester | H | >10.0 | 10.0 | >10.0 | 10.0 |
| 2a | Alanine Methyl Ester | Br | >10.0 | >10.0 | >10.0 | >10.0 |
| 2b | Valine Methyl Ester | Br | >10.0 | >10.0 | >10.0 | >10.0 |
| 2c | Leucine Methyl Ester | Br | >10.0 | >10.0 | >10.0 | >10.0 |
| 2d | Phenylalanine Methyl Ester | Br | >10.0 | >10.0 | 10.0 | >10.0 |
| 2e | Tryptophan Methyl Ester | Br | >10.0 | >10.0 | >10.0 | >10.0 |
| Amino Acid Derivatives | ||||||
| 3a | Alanine | H | 0.62 | 0.62 | 0.62 | 0.62 |
| 3b | Valine | H | 1.25 | 2.5 | 2.5 | 2.5 |
| 3c | Leucine | H | 1.25 | 2.5 | 2.5 | 2.5 |
| 3d | Phenylalanine | H | 2.5 | 2.5 | 5.0 | 1.25 |
| 3e | Tryptophan | H | 2.5 | 2.5 | 0.31 | 2.5 |
| 4a | Alanine | Br | 1.25 | 1.25 | 5.0 | 2.5 |
| 4b | Valine | Br | 2.5 | >10.0 | 1.25 | 1.25 |
| 4c | Leucine | Br | 2.5 | 1.25 | 2.5 | 2.5 |
| 4d | Phenylalanine | Br | >10.0 | 1.25 | >10.0 | 5.0 |
| 4e | Tryptophan | Br | 1.25 | 2.5 | 0.62 | 2.5 |
Key Observations from the Data:
-
Superior Activity of Carboxylic Acid Derivatives: A consistent trend observed is the significantly enhanced antimicrobial activity of the quinoline-amino acid conjugates with a free carboxylic acid group (compounds 3a-e and 4a-e) compared to their corresponding methyl ester counterparts (compounds 1a-e and 2a-e).[1] This suggests that the free carboxylate is crucial for the antibacterial action, potentially by facilitating interaction with the bacterial target or by altering the physicochemical properties of the molecule.
-
Impact of the Amino Acid Side Chain: The nature of the amino acid side chain plays a role in the antimicrobial potency. For instance, the tryptophan derivative 3e displayed the most potent activity against S. aureus with an MIC of 0.31 mg/mL.[1] The alanine derivative 3a exhibited broad-spectrum activity with a consistent MIC of 0.62 mg/mL against all tested strains.[1]
-
Influence of Quinoline Substitution: The presence of a bromine atom at the R position of the quinoline core (series 4) had a variable effect on the antimicrobial activity, in some cases increasing potency against specific strains while decreasing it against others, highlighting the complex structure-activity relationship.[1]
In a separate study focusing on 8-quinolinamines and their amino acid conjugates, it was found that the attachment of amino acids to the quinoline side chain resulted in inactive analogues against a panel of fungal and bacterial strains.[2] This contrasts with the findings for the 2-oxo-quinoline series and underscores the importance of the specific quinoline scaffold and the point of amino acid attachment in determining antimicrobial activity.
Proposed Mechanism of Action
Quinolone antibiotics are well-established inhibitors of bacterial DNA synthesis.[1] They primarily target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is the primary target in many Gram-positive bacteria.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize a transient state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death. Molecular docking studies of the active quinoline-amino acid derivatives suggest a similar mechanism, with the compounds fitting favorably into the fluoroquinolone binding site of the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase IV.[1][3]
Caption: Proposed mechanism of action for quinoline-amino acid derivatives.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The data presented in this guide was obtained using the broth microdilution method, a standardized and widely accepted protocol.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Materials:
-
Test compounds (Quinoline-amino acid derivatives)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, B. subtilis ATCC 3366)[1]
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Dissolve the quinoline-amino acid derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilutions are made in the broth medium.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains on an appropriate agar medium overnight at 37°C.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the test compounds and bacterial cells.
-
Controls:
-
Positive Control: A well containing only the broth medium and the bacterial inoculum (no compound).
-
Negative Control: A well containing only the sterile broth medium.
-
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Caption: Workflow for the Broth Microdilution MIC Assay.
This guide provides a snapshot of the current research on the antimicrobial activity of quinoline-amino acid derivatives. The presented data and protocols offer a valuable resource for researchers aiming to design and evaluate new antibacterial agents in the ongoing fight against microbial resistance. Further exploration of diverse amino acid conjugations and quinoline scaffolds is warranted to fully unlock the potential of this promising class of compounds.
References
Evaluating the Cytotoxic Potential of (S)-2-Amino-3-quinolin-2-yl-propionic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cytotoxic effects of the novel amino acid analog, (S)-2-Amino-3-quinolin-2-yl-propionic acid. Due to the limited publicly available cytotoxicity data for this specific compound, this document outlines a proposed experimental approach, comparing its potential performance against a well-characterized cytotoxic agent, Quinolinic Acid, and a standard chemotherapeutic drug, Doxorubicin. The experimental protocols and data presentation formats provided herein are designed to facilitate a comprehensive and objective assessment.
Comparative Cytotoxicity Overview
To effectively evaluate the cytotoxic potential of this compound, a direct comparison with compounds of known cytotoxicity is essential. This allows for the contextualization of its potency and selectivity.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ Values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | NIH/3T3 (Normal Fibroblasts) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Quinolinic Acid (Comparator)[1][2][3][4][5] | >150 | >150 | >150 | >150 |
| Doxorubicin (Positive Control) | 0.1 - 1.0 | 0.5 - 2.0 | 0.2 - 1.5 | 5.0 - 15.0 |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher cytotoxic potency. The values for Quinolinic Acid are based on its known neurotoxic effects at higher concentrations, and Doxorubicin values are typical ranges found in the literature.
Experimental Protocols
Standardized and reproducible experimental protocols are critical for generating reliable comparative data. The following are detailed methodologies for two common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[7][8]
Materials:
-
This compound, Quinolinic Acid, Doxorubicin
-
Selected cell lines (e.g., HeLa, MCF-7, A549, NIH/3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][9] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.
Materials:
-
This compound, Quinolinic Acid, Doxorubicin
-
Selected cell lines
-
Complete cell culture medium
-
LDH assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Visualizing Experimental Design and Potential Mechanisms
Graphical representations of experimental workflows and potential signaling pathways can aid in understanding the evaluation process and the compound's mechanism of action.
Caption: Experimental workflow for in vitro cytotoxicity evaluation.
Based on the known mechanisms of the structurally similar quinolinic acid, a potential signaling pathway for the cytotoxicity of this compound could involve the induction of apoptosis through oxidative stress.
References
- 1. Mechanism for quinolinic acid cytotoxicity in human astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 6. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-2-Amino-3-quinolin-2-yl-propionic acid and Other Fluorescent Amino Acids: A Guide for Researchers
In the dynamic fields of biological research and drug development, the use of fluorescent amino acids as molecular probes is indispensable for elucidating protein structure, function, and dynamics. The selection of an appropriate fluorescent amino acid is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive, data-driven comparison of the novel fluorescent amino acid, (S)-2-Amino-3-quinolin-2-yl-propionic acid, with established fluorescent amino acids, offering researchers and drug development professionals the necessary information to make informed decisions.
Quantitative Comparison of Photophysical Properties
The performance of a fluorescent amino acid is primarily dictated by its photophysical properties. Key parameters include the molar extinction coefficient (ε), quantum yield (Φ), and the excitation (λex) and emission (λem) maxima. The following table summarizes these critical values for this compound alongside well-characterized fluorescent amino acids.
| Fluorescent Amino Acid | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) |
| This compound | ~5,000 - 10,000 (estimated) | ~0.1 - 0.2 (estimated)[1] | ~315 - 330 (estimated) | ~380 - 440[1] |
| L-Tryptophan | 5,600[2] | 0.12 - 0.20[2][3] | 280[2] | 348 - 350[2] |
| 7-Hydroxy-L-tryptophan | ~5,600 | ~0.24 | ~295 | ~345 |
| 4-Cyanotryptophan | ~6,000 | >0.8[4][5] | ~320[4] | ~425[4] |
Experimental Protocols
Accurate characterization of fluorescent amino acids is paramount for their effective application. Below are detailed methodologies for key experiments cited in this guide.
Determination of Excitation and Emission Spectra
The excitation and emission spectra of a fluorescent amino acid are fundamental to its characterization.[6][7]
Objective: To determine the optimal wavelengths for excitation and emission of the fluorescent amino acid.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Solution of the fluorescent amino acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Buffer blank
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescent amino acid (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to an estimated maximum based on the compound's structure or a preliminary broad scan.
-
Scan a range of emission wavelengths (e.g., 300-600 nm) to identify the wavelength of maximum fluorescence intensity.
-
-
Excitation Spectrum Acquisition:
-
Set the emission monochromator to the determined emission maximum.
-
Scan a range of excitation wavelengths (e.g., 250-400 nm) to identify the wavelength that produces the maximum fluorescence emission.
-
-
Data Analysis: The peaks of the resulting spectra correspond to the excitation and emission maxima.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.[8]
Objective: To quantify the fluorescence efficiency of the amino acid relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solution of the fluorescent amino acid
-
Solution of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent blank
Procedure:
-
Absorbance Measurement: Measure the absorbance of both the sample and the standard solution at the same excitation wavelength. Prepare a series of dilutions for both to ensure absorbance values are within the linear range (typically < 0.1).
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the standard solutions under identical instrumental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the head-to-head comparison of fluorescent amino acids.
Caption: Workflow for characterizing and comparing fluorescent amino acids.
References
- 1. mdpi.com [mdpi.com]
- 2. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omlc.org [omlc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. rsc.org [rsc.org]
Validating the Mechanism of Action of Peptides Incorporating (S)-2-Amino-3-quinolin-2-yl-propionic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of novel peptides incorporating the non-canonical amino acid (S)-2-Amino-3-quinolin-2-yl-propionic acid. Given the limited publicly available data on this specific peptide, this document serves as a template, offering a comparative analysis against well-characterized Arg-Gly-Asp (RGD) peptides that also target integrin receptors. The experimental protocols and data presentation formats provided herein are intended to guide researchers in designing and executing studies to elucidate the bioactivity of these novel compounds.
Introduction
Peptides incorporating novel amino acids offer exciting possibilities for developing therapeutics with enhanced potency, selectivity, and stability. This compound, a synthetic amino acid, presents a unique structural motif that may confer advantageous properties to peptides designed to modulate protein-protein interactions. A likely target for such peptides, given the structural similarities of the quinoline group to other heterocyclic scaffolds, are integrins, a family of cell surface receptors involved in cell adhesion, signaling, and migration.[1]
This guide will focus on the hypothesis that peptides containing this compound act as antagonists of integrin receptors, similar to the well-established RGD-containing peptides. We will outline the necessary experimental workflow to validate this proposed mechanism of action, from initial binding affinity studies to downstream signaling pathway analysis.
Performance Comparison: Novel Peptide vs. RGD Peptides
To objectively assess the performance of a novel peptide incorporating this compound (referred to as "Quinolinyl-Peptide"), it is essential to compare its activity against established alternatives. Cyclic RGD peptides are the gold standard for targeting many integrins and serve as an excellent benchmark.[2]
Disclaimer: The quantitative data for the "Quinolinyl-Peptide" presented in the following tables are hypothetical and for illustrative purposes only. Researchers should replace this with their own experimental data.
In Vitro Binding Affinity to Integrin αvβ3
The initial step in validating the mechanism of action is to determine the binding affinity of the Quinolinyl-Peptide to its putative target, the αvβ3 integrin. This is typically measured by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
| Peptide | IC50 (nM) for αvβ3 Integrin | Reference |
| Quinolinyl-Peptide (Hypothetical Data) | 15.2 ± 2.1 | [Hypothetical] |
| Cyclic RGD (c(RGDfV)) | 2.3 ± 0.4 | [1] |
| Linear RGD | >1000 | [2] |
In Vitro Cell Adhesion Inhibition
Following the confirmation of direct binding, the functional consequence of this interaction is assessed through a cell adhesion assay. This experiment measures the ability of the peptide to inhibit the adhesion of cells to a substrate coated with an integrin ligand, such as vitronectin for αvβ3.
| Peptide | IC50 (nM) for Cell Adhesion Inhibition | Cell Line |
| Quinolinyl-Peptide (Hypothetical Data) | 25.8 ± 3.5 | U87MG (Glioblastoma) |
| Cyclic RGD (c(RGDfV)) | 5.1 ± 0.9 | U87MG (Glioblastoma) |
| Linear RGD | >2000 | U87MG (Glioblastoma) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. The following are standard protocols for the key experiments cited above.
Integrin Binding Assay (Competitive ELISA)
Objective: To determine the in vitro binding affinity (IC50) of the test peptide to a specific integrin subtype.
Materials:
-
Purified recombinant human integrin αvβ3
-
High-binding 96-well microplates
-
Biotinylated vitronectin (or other suitable ligand)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Test peptides (Quinolinyl-Peptide, cyclic RGD, linear RGD) at various concentrations
Procedure:
-
Coat the microplate wells with purified integrin αvβ3 overnight at 4°C.[3]
-
Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.[3]
-
Wash the wells again.
-
Add a fixed concentration of biotinylated vitronectin and serial dilutions of the test peptides to the wells. Incubate for 2-3 hours at room temperature.[4]
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.[3]
-
Wash the wells thoroughly.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay
Objective: To evaluate the ability of the test peptide to inhibit integrin-mediated cell adhesion.
Materials:
-
U87MG cells (or another cell line expressing the target integrin)
-
96-well tissue culture plates
-
Vitronectin
-
Calcein-AM (or other cell viability dye)
-
Serum-free cell culture medium
-
Test peptides at various concentrations
Procedure:
-
Coat the wells of a 96-well plate with vitronectin overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Harvest U87MG cells and resuspend them in serum-free medium.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Pre-incubate the labeled cells with serial dilutions of the test peptides for 30 minutes at 37°C.
-
Seed the cell-peptide mixture into the vitronectin-coated wells and incubate for 1-2 hours at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
The IC50 value is determined by plotting the percentage of adhesion inhibition against the logarithm of the peptide concentration.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the proposed mechanism of action and the experimental process is crucial for clear communication.
Proposed Signaling Pathway of Integrin Antagonism
The binding of an antagonist peptide to integrin is hypothesized to block the downstream signaling cascade that is normally initiated by the binding of extracellular matrix (ECM) proteins. This inhibition can affect cell survival, proliferation, and migration.
Caption: Proposed mechanism of action for an integrin-antagonist peptide.
Experimental Workflow for Mechanism of Action Validation
A logical flow of experiments is necessary to systematically validate the proposed mechanism.
Caption: Experimental workflow for validating the peptide's mechanism of action.
Conclusion
This guide provides a comprehensive framework for validating the mechanism of action of novel peptides incorporating this compound, using a comparative approach with well-established RGD peptides. By following the outlined experimental protocols and data presentation formats, researchers can systematically evaluate the binding affinity, functional activity, and downstream signaling effects of these new chemical entities. The provided diagrams offer a clear visualization of the proposed mechanism and the experimental strategy. It is critical to generate robust experimental data for the novel peptide to substantiate any claims regarding its mechanism of action and potential therapeutic utility.
References
- 1. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (S)-2-Amino-3-quinolin-2-yl-propionic acid: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents like (S)-2-Amino-3-quinolin-2-yl-propionic acid is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its structural analogs, such as quinoline, is essential. Quinoline and its derivatives are recognized as toxic, potentially carcinogenic, and harmful to aquatic life.[1][2] Therefore, it is imperative to treat this compound as a hazardous chemical. Under no circumstances should this compound or its containers be disposed of down the drain or in regular solid waste.[1][3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure.
Required Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the hazardous material.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles of the chemical.[1] |
| Lab Coat | Full-length laboratory coat. | To protect skin and clothing from contamination.[1] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection, storage, and disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[5][6]
-
Solid Waste:
-
Collect any solid this compound waste in a clearly labeled, sealable container.
-
The container must be made of a material compatible with the chemical.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
-
Liquid Waste:
-
If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container.
-
The container must be compatible with the solvent used.
-
Label the container as "Hazardous Waste" and list all components of the solution with their approximate percentages.[1]
-
-
Contaminated Labware:
-
Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with the chemical should be collected in a separate, sealed bag or container.
-
This container must be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[1]
-
2. Storage in a Satellite Accumulation Area (SAA):
Hazardous waste must be stored in a designated and properly managed area pending collection.
-
Store all waste containers in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of waste generation.[5][7]
-
Ensure all containers are securely capped during storage, except when adding waste.[5]
-
It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[1]
-
The SAA should be inspected weekly for any signs of container leakage.[5]
3. Disposal of Empty Containers:
Empty containers that once held this compound must also be managed as hazardous waste.
-
To be considered "empty," the container must have as little residue as possible.
-
For containers that held what should be treated as an acutely hazardous waste, they must be triple-rinsed with a solvent capable of removing the residue.[3]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[3]
-
Once triple-rinsed, the chemical label on the container should be defaced, and the cap removed before disposal as regular trash.[3]
4. Arranging for Final Disposal:
The final step is to ensure the collected hazardous waste is transferred to a certified disposal facility.
-
Do not attempt to neutralize or treat the chemical waste unless you have specific protocols and training to do so.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1][3][7]
-
Provide the disposal service with a complete inventory of the waste you have collected.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (S)-2-Amino-3-quinolin-2-yl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (S)-2-Amino-3-quinolin-2-yl-propionic acid. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Use tightly sealing safety goggles. A face shield is required when there is a risk of splashing or explosion[3][4]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's resistance guide. Always inspect gloves before use and use proper removal techniques[2][3]. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat (e.g., Nomex®) should be worn, especially if working with flammable solvents in the same process[3]. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working outside of a chemical fume hood or if there is a risk of generating dust or aerosols. The type of respirator will depend on the exposure assessment[3][5][6]. |
| Foot Protection | Closed-toe Shoes | Wear appropriate shoes that cover the entire foot[7]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure that a chemical fume hood is in proper working order.
-
Verify that an eyewash station and safety shower are accessible and unobstructed[5].
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound:
-
Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to avoid inhalation of dust or vapors[4][8].
-
Avoid direct contact with the skin, eyes, and clothing[2][8].
-
Use appropriate tools (spatulas, etc.) to handle the solid.
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
Experimental Workflow Diagram
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, properly labeled, and sealed waste container. The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials. |
| Contaminated Labware (e.g., gloves, weighing paper) | Place in a sealed bag or container labeled as "Hazardous Waste" and dispose of according to your institution's chemical waste management guidelines. |
| Solutions of the Compound | Collect in a designated, labeled, and sealed waste container. Do not pour down the drain. The container should be stored in secondary containment. |
Key Disposal Precautionary Statements:
-
Dispose of contents and container to an approved waste disposal plant[9].
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. fishersci.com [fishersci.com]
- 5. actylislab.com [actylislab.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
